The anticancer activity of amonafide is quantified by its half-maximal inhibitory concentration (IC₅₀) across various cell lines, as shown in the table below. Data is primarily from [1] and [2].
| Cell Line | Origin | Reported IC₅₀ (μM) | Assay Method | Citation |
|---|---|---|---|---|
| A549 | Human Lung Carcinoma | 1.1 - 23.46 μM | SRB, MTT | [1] |
| U87 | Human Glioblastoma | 2.26 - 3.10 μM | CCK-8 | [2] |
| HeLa | Human Cervical Adenocarcinoma | 4.67 - 19.10 μM | CCK-8, Not Specified | [1] [2] [3] |
| MCF-7 | Human Breast Cancer | 2.40 - 4.70 μM | CCK-8 | [2] |
| HCT-116 | Human Colon Carcinoma | 4.50 - 15.85 μM | CCK-8 | [2] |
| PC3 | Human Prostate Cancer | 6.38 μM | Not Specified | [3] |
| HT-29 | Human Colon Cancer | 4.67 μM | Not Specified | [3] |
| HUVEC | Human Umbilical Vein Endothelial (Normal) | 0.80 μM | CCK-8 | [2] |
Research has advanced to overcome amonafide's notable side effects by designing prodrugs that are selectively activated in tumor cells [2].
The experimental workflow for validating this prodrug system is illustrated below.
The cited research provides details on common methodologies used to study amonafide.
Amonafide's metabolism has direct clinical implications for its toxicity and efficacy profile.
The table below summarizes the key chemical identifiers for Amonafide and its dihydrochloride salt.
| Property | Amonafide (Base Compound) | Amonafide Dihydrochloride |
|---|---|---|
| CAS Number | 69408-81-7 [1] [2] | 150091-68-2 [3] [4] |
| Molecular Formula | C₁₆H₁₇N₃O₂ [1] | C₁₆H₁₉Cl₂N₃O₂ [3] [4] |
| Molecular Weight | 283.33 g/mol [1] [2] | 356.25 g/mol [4] |
| IUPAC Name | 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione [1] | 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride [3] |
| SMILES | CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O [1] | CN(C)CCN1C(=O)c2cccc3cc(N)ccc3c2C1=O.Cl.Cl [4] |
| InChI Key | UPALIKSFLSVKIS-UHFFFAOYSA-N [1] | AEMLYYQEBPJIEO-UHFFFAOYSA-N [4] |
Structural Depiction: The core structure consists of a 1,8-naphthalimide moiety linked to a 2-(dimethylamino)ethyl group at the imide nitrogen [1]. The dihydrochloride salt forms when two hydrochloric acid molecules protonate the basic tertiary amine and the primary aromatic amine groups on the naphthalimide ring system.
Diagram of this compound structural components, highlighting the naphthalimide core and protonated amine groups.
The following table lists key physicochemical properties of the Amonafide base compound.
| Property | Value / Description |
|---|---|
| Appearance | Yellow to dark yellow solid [1] |
| Melting Point | 162 - 164 °C [1] |
| Predicted Boiling Point | 500.2 ± 35.0 °C [1] |
| Predicted Density | 1.306 ± 0.06 g/cm³ [1] |
| Predicted pKa | 8.83 ± 0.28 [1] |
| Solubility | Soluble in DMSO (57 mg/mL) and Methanol; Insoluble in Water [1] [2] |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C [1] |
The MTT assay is a standard method for evaluating the cytotoxicity and antiproliferative activity of Amonafide and its derivatives. Below is a generalized protocol based on cited research [2] [8].
Workflow for MTT assay to evaluate Amonafide cytotoxicity, showing key steps and parameters.
Amonafide exerts its cytotoxic effects through a multi-step process that begins with its entry into the cell nucleus.
The diagram above illustrates this process. Mechanistically, amonafide is a catalytic inhibitor that interferes with the breakage-reunion reaction of TOP2 [1]. It stimulates TOP2-mediated DNA cleavage by preventing the re-ligation step, leading to the stabilization of covalent TOP2-DNA cleavage complexes [1]. The subsequent accumulation of DNA double-strand breaks triggers programmed cell death [1].
Amonafide's action is ATP-insensitive, distinguishing it from classical TOP2 inhibitors like etoposide and doxorubicin, whose effects are enhanced by ATP [2] [1]. Its cleavage site preference also differs, with a high preference for a cytosine at the -1 position [1].
A significant clinical advantage of amonafide is its ability to circumvent P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) [2].
As shown above, while classical topoisomerase II inhibitors are substrates for Pgp and get pumped out of cancer cells, amonafide is not affected by this efflux mechanism [2]. Studies in cell culture models like Caco-2 and MDR1-MDCK showed amonafide had low efflux/influx ratios that were unchanged by Pgp inhibitors, unlike daunorubicin [2]. This makes it a potential therapeutic option for resistant cancers, particularly relapsed or refractory acute myeloid leukemia (AML) with Pgp overexpression [2].
For researchers, here is a summary of key experimental findings and common protocols used to study amonafide.
In Vitro Cytotoxicity and Mechanism Assays
The table below consolidates quantitative data and methodologies from preclinical studies.
| Assay Type | Protocol Summary & Key Findings | Cell Lines / Models |
|---|
| Cytotoxicity (MTT Assay) | Protocol: Cells seeded in 96-well plates, treated with serially diluted amonafide for 72 hours. MTT reagent added, absorbance measured at 570nm. IC50 calculated from dose-response curves [1]. Finding: Inhibits growth of various tumor cell lines; IC50 values: ~2.73 μM (HeLa), ~4.67 μM (HT-29), ~6.38 μM (PC3) [1]. | HCT-116, K562, HepG2, MDA-MB-231, HT-29, HeLa, PC3 [3] [1] | | Topoisomerase II-Mediated DNA Cleavage | Protocol: Incubation of DNA, topoisomerase II, and amonafide. Analysis of DNA strand breaks via gel electrophoresis or alkaline elution assay [1]. Finding: Induces protein-associated DNA single-strand and double-strand breaks. Does not produce topoisomerase I-mediated cleavage even at 100 μM [1]. | Cell-free systems; Human myeloid leukemia cells [1] | | Pgp Efflux Assay | Protocol: Use of polarized monolayer cell lines (Caco-2, MDR1-MDCK). Measurement of drug transport (efflux/influx ratio) with/without Pgp inhibitor Cyclosporin A (CSA) [2]. Finding: Amonafide efflux ratio is low and unchanged by CSA, unlike daunorubicin, confirming it is not a Pgp substrate [2]. | Caco-2 cells, MDR1-MDCK cells, K562/DOX cells [2] |
Amonafide has been investigated in clinical trials for several oncology indications, though its development has faced challenges.
Amonafide exerts its primary anticancer effect through a multi-step process centered on DNA interaction and enzyme inhibition. The sequence of its mechanism is outlined below:
Amonafide induces cell death by intercalating DNA and inhibiting topoisomerase II, leading to irreversible DNA damage.
The biological activity of amonafide and its analogs can be quantified through various assays. The table below summarizes key experimental data.
Table 1: Cytotoxicity and Activity of Amonafide and Related Compounds
| Compound | Cell Line / Assay | Key Metric | Result | Significance / Comparison |
|---|---|---|---|---|
| Xanafide (Amonafide L-malate) | MCF-7 (Breast Cancer) [1] | Total Growth Inhibition (TGI) | Comparable to paclitaxel, docetaxel; superior to doxorubicin, gemcitabine, vinorelbine | Most active in ER+/p53 wild-type line [1] |
| Xanafide | MDA-MB-231, SKBR-3 (Breast Cancer) [1] | Total Growth Inhibition (TGI) | Moderate sensitivity | Activity is cell line-dependent [1] |
| Xanafide | T47D (Breast Cancer) [1] | Total Growth Inhibition (TGI) | No response | Resistance linked to ER+/p53 mutated status [1] |
| Numonafides (6-amino derivatives) | NCI-H460 (Lung), MCF-7 (Breast) [5] | Growth Inhibition (GI₅₀) | Similar potency to amonafide | Retains DNA intercalation & Topo II inhibition without NAT2 acetylation [5] |
| Amonafidazene (Chimera) | Various Cancer Cell Lines [4] | Antiproliferative Activity | Significantly stronger than amonafide | Dual-action: DNA intercalation + targeted methylation [4] |
To evaluate the properties of amonafide and its derivatives, researchers employ several standard and advanced techniques.
Table 2: Summary of Key Experimental Methodologies
| Method | Core Purpose | Typical Protocol Summary | Application in Amonafide Research |
|---|
| Sulforhodamine B (SRB) Assay [1] | Measure in vitro cytotoxicity and cell proliferation. | 1. Seed cells in 96-well plates. 2. Expose to drug serially diluted for 48 hours. 3. Precipitate cells with Trichloroacetic Acid (TCA), wash, and stain with SRB dye. 4. Measure optical density to determine cell mass. | Used to establish GI₅₀ and TGI values for Xanafide in breast cancer cell panels [1]. | | N-Acetyl Transferase-2 (NAT2) Assay [5] | Determine if a compound is a substrate for metabolic activation. | Incubate the test compound with NAT2 enzyme and acetyl-CoA. Monitor the reaction (e.g., via HPLC) for the formation of N-acetylated metabolites. | Confirmed amonafide is extensively acetylated, while 6-amino derivatives (Numonafides) are not, predicting a better safety profile [5]. | | Molecular Docking & Dynamics [6] [2] | Model and visualize the atomic-level interaction between a drug and its target. | 1. Prepare the 3D structure of the drug (ligand) and the target (e.g., DNA duplex/Topo II). 2. "Dock" the ligand into the target's binding site using software (e.g., ICM Pro). 3. Run molecular dynamics simulations to assess stability and binding energy. | Used to compare binding conformations of amonafide and azonafide to DNA, explaining azonafide's stronger binding [2]. |
Research into amonafide has progressed beyond its original design, leading to two advanced concepts: engineered dual-action chimeras and unexpected repurposing for age-related disease.
1. Dual-Action Chimera: Amonafidazene Amonafidazene is a sophisticated molecular chimera designed to enhance anticancer efficacy. Its structure and function integrate two distinct mechanisms, as shown in the following workflow:
Amonafidazene combines DNA intercalation with targeted methylation, creating synergistic DNA damage that is difficult for cancer cells to repair.
This chimera links an amonafide-based DNA intercalator to a DNA-methylating moiety via a linker [4]. The amonafide portion guides the entire molecule to DNA, and upon activation, the methylating agent causes damage right next to the Topo II-induced double-strand breaks. This combined damage overloads and suppresses the cancer cell's DNA repair machinery, leading to significantly more potent anticancer activity than amonafide alone [4].
2. Geroprotection in Model Organisms A groundbreaking 2025 study identified a surprising new application for amonafide: promoting healthspan and lifespan. The discovery and mechanism involve a multi-stage process:
Amonafide extends healthspan in C. elegans by activating cellular defense responses, primarily the mitochondrial unfolded protein response (UPRmt).
The study found that amonafide treatment in C. elegans extended healthspan and lifespan by activating multiple cellular defense pathways [7]. The longevity effect was not solely dependent on the classic DAF-16/FOXO pathway but was crucially dependent on the transcription factor AFS-1 to trigger the Mitochondrial Unfolded Protein Response (UPRmt) [7]. Furthermore, amonafide improved mobility in a worm model of Parkinson's disease, suggesting its potential as a candidate for therapeutic repurposing [7].
Amonafide remains a versatile and chemically modifiable scaffold. Its well-understood mechanism as a Topo II inhibitor has enabled the rational design of safer derivatives like the Numonafides and more potent dual-action drugs like Amonafidazene. Furthermore, the discovery of its geroprotective effects opens a new and exciting avenue of research beyond oncology. Future work will likely focus on clinical translation of these advanced compounds and deeper exploration of the link between DNA damage, cellular stress responses, and longevity.
Amonafide's cytotoxic effects have been quantified in numerous cell lines. The following table consolidates key IC₅₀ values (the concentration required to inhibit 50% of cell growth) from recent research to illustrate its potency and selectivity.
| Cell Line | Cell Type | IC₅₀ (μM) | Notes / Experimental Conditions |
|---|---|---|---|
| U87 | Human Glioblastoma | 2.26 ± 0.1 [1] | For the prodrug AcKLP; comparable to native Amonafide (IC₅₀ 3.10 μM) [1]. |
| HUVEC | Human Umbilical Vein Endothelial (Normal) | >100 [1] | For the prodrug AcKLP, showing selective toxicity; native Amonafide is highly toxic (IC₅₀ 0.80 μM) [1]. |
| HeLa | Human Cervical Cancer | 2.73 [2] | 72-hour MTT assay [2]. |
| MCF-7 | Human Breast Cancer | 2.40 ± 0.1 [1] | Native Amonafide [1]. |
| HT-29 | Human Colorectal Cancer | 4.67 [2] | 72-hour MTT assay [2]. |
| PC3 | Human Prostate Cancer | 6.38 [2] | 72-hour MTT assay [2]. |
| A549 | Human Lung Cancer | 1.59 [3] | 48-hour MTT assay. Other studies report values from 1.1 μM to 24.3 μM, indicating variability based on specific assay conditions [1] [3]. |
| HCT-116 | Human Colorectal Cancer | 4.50 ± 0.3 [1] | Native Amonafide [1]. |
For researchers aiming to work with amonafide, here are summaries of common experimental protocols as cited in the literature.
This is a standard method for evaluating the antiproliferative activity of amonafide [2].
This assay investigates amonafide's fundamental mechanism of action by detecting its effect on DNA integrity.
The diagram below outlines the key research models and pathways involved in studying amonafide's effects, from cellular mechanisms to organismal outcomes.
Research pathways for amonafide's effects and applications.
A major historical challenge with amonafide is its toxicity, particularly myelosuppression, which is influenced by a patient's N-acetyltransferase 2 (NAT2) phenotype, leading to variable metabolism and drug exposure [4]. Current research is focused on overcoming this and improving its therapeutic profile:
Amonafide, a topoisomerase II (Topo II) inhibitor and DNA intercalator, induces apoptotic cell death through a defined sequence of molecular events. The diagram below illustrates this core signaling pathway.
The mechanism begins with amonafide intercalating into DNA and poisoning Topo II, stabilizing the covalent complex between Topo II and DNA, which leads to double-stranded DNA breaks [1] [2]. This DNA damage initiates a pro-apoptotic signaling cascade:
The clinical development of amonafide has been challenged by significant side effects, including dose-limiting myelosuppression and central neurotoxicity [4] [5]. A major issue is its metabolism by N-acetyltransferase 2 (NAT2), where a patient's acetylator status leads to unpredictable pharmacokinetics and toxicity [5]. To overcome these hurdles, several novel strategies have emerged:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of amonafide and its novel derivatives across various cell lines, highlighting their potency and selectivity.
| Compound | Cell Line | Cell Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Amonafide (ANF) | U87 | Human Glioblastoma | 3.10 ± 0.2 | [1] |
| HUVEC | Normal Human Endothelial | 0.80 ± 0.04 | [1] | |
| Prodrug AcKLP | U87 | Human Glioblastoma | 2.26 ± 0.1 | [1] |
| HUVEC | Normal Human Endothelial | > 100 | [1] | |
| Analogue R16 | Various | Panel of Human Tumor Cells | More cytotoxic than ANF | [2] |
| Conjugate 11e | K562 | Human Leukemia | 2.86 | [4] |
| HCT-116 | Human Colorectal Cancer | 5.12 | [4] |
To investigate the apoptotic signaling pathway of amonafide and related compounds, researchers employ a range of standard biochemical and cell biology assays.
1. Cytotoxicity and Cell Viability (IC50 Determination)
2. Analysis of Apoptotic Mechanisms
The field of amonafide research is actively evolving from a single-agent chemotherapeutic with significant drawbacks towards a platform for developing smarter, targeted therapies.
Amonafide exerts its cytotoxic effect primarily by inhibiting topoisomerase II and intercalating with DNA, which disrupts DNA integrity and triggers apoptotic cell death [1] [2]. Its activity is retained even in cells exhibiting P-glycoprotein-mediated multi-drug resistance [1].
The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of amonafide and its derivatives across various human cancer cell lines.
Table 1: In vitro cytotoxicity (IC₅₀, μM) of Amonafide and Related Compounds
| Compound | U87 (Glioblastoma) | HCT-116 (Colorectal) | HepG2 (Hepatoma) | K562 (Leukemia) | MDA-MB-231 (Breast) | QSG-7701 (Normal Hepatocyte) | HUVEC (Normal Endothelial) |
|---|---|---|---|---|---|---|---|
| Amonafide (ANF) | 3.10 [2] | 4.50 [2] | 6.57 [3] | 6.31 [3] | 7.98 [3] | 55.45 [3] | 0.80 [2] |
| AcKLP (Prodig) | 2.26 [2] | 15.85 [2] | - | - | - | - | >100 [2] |
| MEAN (Derivative) | - | 1.96 [4] | 1.32 [4] | 1.45 [4] | - | - | - |
| AN (Derivative) | - | 2.45 [4] | 1.51 [4] | 1.87 [4] | - | - | - |
| Compound 11e | - | 5.12 [3] | 6.33 [3] | 2.86 [3] | 11.98 [3] | 53.85 [3] | - |
Standardized laboratory methods are used to evaluate the in vitro activity and mechanisms of amonafide.
The MTT assay is a common method for determining cell viability and the half-maximal inhibitory concentration (IC₅₀) [4] [3].
Apoptosis is a primary mechanism of amonafide-induced cell death and can be assessed as follows:
Research has focused on developing prodrugs and derivatives to improve amonafide's selectivity and reduce side effects.
Amonafide exerts its cytotoxic effects through a multi-step process centered on disrupting DNA integrity.
The following diagram illustrates the core mechanism by which amonafide induces DNA damage:
The antitumor efficacy of amonafide has been demonstrated across various human cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values from multiple studies, which represent the concentration required to inhibit cell growth by 50% [5] [3] [2].
| Cell Line | Cancer Type | Reported IC₅₀ (μM) | Notes |
|---|---|---|---|
| HUVEC (Normal) | Human Umbilical Vein Endothelial Cells | 0.80 - >100 [5] | High sensitivity to parent drug; prodrug (AcKLP) shows greatly reduced toxicity. |
| U87 | Glioblastoma | 2.26 - 3.10 [5] | Primary target for novel enzyme-responsive prodrugs. |
| MCF-7 | Breast Cancer (ER+/p53 wild-type) | Most sensitive in panel [2] | Sensitivity may be linked to ER and p53 status. |
| HeLa | Cervical Cancer | 2.73 - 19.10 [5] [3] | Varies between parent drug and prodrug forms. |
| HT-29 | Colorectal Cancer | 4.67 [3] | - |
| PC3 | Prostate Cancer | 6.38 [3] | - |
| T47D | Breast Cancer (ER+/p53 mutated) | No response [2] | Demonstrates potential resistance linked to p53 mutation. |
To evaluate the biological activity of amonafide and its derivatives, researchers employ standardized in vitro assays.
Cytotoxicity Assay (SRB or MTT) [2]: This method measures cell viability based on metabolic activity or protein content.
DNA Cleavage Assay [3] [4]: This assay directly demonstrates amonafide's mechanism by quantifying topoisomerase II-mediated DNA strand breaks.
Clinical History and Challenges: Amonafide has been investigated in Phase II and III trials for cancers including acute myeloid leukemia (AML), breast, and prostate cancer [6]. Its development has been challenged by dose-limiting toxicities, particularly myelosuppression, and variable metabolism due to N-acetyltransferase 2 (NAT2) polymorphisms in patients [2]. A salt formulation, amonafide L-malate (Xanafide), was developed to improve solubility and stability [2].
Novel Prodrug Strategies: To improve selectivity and reduce side effects, innovative prodrugs have been designed. For example, AcKLP is a dual-locked prodrug activated specifically in the tumor microenvironment by two overexpressed enzymes, Histone Deacetylase (HDAC) and Cathepsin L (CTSL) [5]. This strategy demonstrated significantly reduced toxicity to normal cells (IC₅₀ >100 μM in HUVECs) while retaining potency against glioblastoma cells (IC₅₀ ~2.3 μM in U87 cells) [5]. The activation process is shown below:
1,8-Naphthalimides represent a significant class of nitrogen-containing aromatic heterocycles characterized by a cyclic diimide fused to a naphthalene skeleton, forming the core structure of 1H-benz[de]isoquinoline-1,3(2H)-dione [1]. These compounds have emerged as promising scaffolds in medicinal chemistry due to their planar, heteroaromatic characteristics which enable strong interaction with biological targets, particularly through DNA intercalation [1].
Amonafide, a prominent naphthalimide derivative, has been extensively investigated as a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis by inhibiting Topo II binding to double-stranded DNA [2]. Notably, it preserves anticancer activity even in the presence of multi-drug resistance (MDR), a major contributor to adjuvant therapeutic failure [2]. Despite its promising activity, the development of amonafide and related compounds like mitonafide has been challenged by dose-limiting toxicities, particularly bone marrow suppression, and poor water solubility of the free base form [3] [4].
The synthesis of this compound can be achieved through multiple pathways, with the following representing the most technically advanced approaches:
Table 1: Synthetic Methods for this compound
| Method | Starting Material | Key Steps | Advantages | References |
|---|
| Nitro-Reduction Route | 3-nitro-1,8-naphthalic anhydride (NNA) | 1. Condensation with N,N-dimethylethylenediamine (DMED) 2. Reduction of nitro group to amine 3. Salt formation with HCl | Avoids commercial scarcity of 3-amino-1,8-naphthalic anhydride; Suitable for scale-up | [5] | | Direct Amination Route | 3-amino-1,8-naphthalic anhydride | 1. Direct condensation with DMED in ethanol 2. Filtration and recrystallization 3. Salt formation | Fewer steps; Higher purity if starting material available | [5] | | Catalytic Reduction Approach | Mitonafide (3-nitro intermediate) | 1. Dissolution in organic solvent 2. Reduction with ammonium formate and catalyst 3. Precipitation as dihydrochloride salt | High selectivity; Mild conditions | [5] |
The following diagram illustrates the nitro-reduction synthetic route:
Synthetic route to this compound via nitro-reduction pathway
The conversion of amonafide free base to its dihydrochloride salt significantly enhances water solubility and improves pharmaceutical suitability. The salt formation process involves:
Alternative salt forms including methanesulfonate, oxalate, maleate, and citrate salts have also been described, though the dihydrochloride salt remains most common for pharmaceutical development [5] [6].
Proper characterization of this compound includes:
Naphthalimide derivatives including amonafide exert their primary anticancer effects through dual mechanisms:
The following diagram illustrates the primary mechanism of action:
Primary anticancer mechanism of amonafide involving DNA interaction
Extensive studies have demonstrated the anticancer potential of amonafide and its analogs across various cancer models:
Table 2: Biological Activity of Amonafide and Selected Naphthalimide Analogs
| Compound | Cancer Model | Activity/IC₅₀ | Key Findings | References |
|---|---|---|---|---|
| Amonafide | Various human cancer cell lines | IC₅₀: 6.86-11.67 µM | DNA intercalation; Topo II inhibition; Myelotoxicity limitations | [3] [4] |
| Compound 3a (Thiazole-fused naphthalimide) | Hepatocellular carcinoma (HCC) | IC₅₀: 6.03 µM (SMMC-7721) 9.33 µM (HepG2) | 52.6% primary tumor inhibition; 75.7% lung metastasis reduction in H22 models | [3] | | Compound 3c (Aminothiazole-polyamine conjugate) | Hepatoma cells | IC₅₀: 1.61 µM (SMMC-7721) 4.67 µM (HepG2) | Superior in vitro potency; Some acute toxicity in vivo | [3] | | Compound 7f (Naphthalimide-diamine conjugate) | HCT116 colon cancer | IC₅₀: 5.45 µM | Improved selectivity over normal hepatocytes (QSG-7701); G2/M phase arrest | [8] | | Compound 9 (Furan-fused naphthalimide) | HT-29 colon carcinoma | Potency: 2.5× elinafide | 80% tumor volume reduction in vivo; Stable DNA complexes | [7] |
A significant challenge in amonafide development involves its metabolic activation and toxicity:
Systematic SAR studies have identified critical structural elements governing naphthalimide anticancer activity:
N-imide side chain: The nature of the amine substituent significantly influences DNA binding affinity and cellular uptake. A basic terminal nitrogen separated from the naphthalene ring by 2-3 methylene units optimizes activity [4]
Position 3 substituents: Electron-withdrawing groups (particularly nitro and amino) at position 3 enhance DNA binding and anticancer potency. 3-Nitro substitution generally yields superior activity compared to 4-substitution [4]
Ring fusion strategies: Incorporating heterocyclic rings (thiazole, imidazole, furan, thiophene) fused to the naphthalimide core can improve DNA binding and anticancer specificity [3] [7]
Bis-naphthalimide constructs: Connecting two naphthalimide units through appropriate linkers often enhances DNA binding through bis-intercalation, though this may increase toxicity [4]
Contemporary research has focused on overcoming limitations of early naphthalimides:
Purpose: Evaluate compound cytotoxicity across cancer cell lines [3] [8]
Procedure:
Purpose: Characterize interaction between naphthalimide compounds and DNA [8]
Procedure:
While amonafide itself has faced developmental challenges, the naphthalimide scaffold continues to generate significant interest in anticancer drug discovery. Current research directions include:
The table below summarizes the core characteristics and key development milestones of amonafide.
| Aspect | Details |
|---|---|
| Drug Name | Amonafide (also developed as amonafide dihydrochloride (Quinamed) and xanafide (amonafide L-malate)) [1] [2]. |
| Drug Class | Naphthalimide; DNA intercalator and topoisomerase II inhibitor [3] [1]. |
| Mechanism of Action | Intercalates into DNA, inhibits topoisomerase II, causes DNA cleavage and apoptosis [1]. Not a substrate for multidrug resistance efflux pumps [1]. |
| Key Development Context | Parent drug (amonafide) showed activity in metastatic breast cancer but metabolism by N-acetyltransferase 2 (NAT2) caused variable, unpredictable myelotoxicity [1]. Salt formulations (xanafide/amonafide dihydrochloride) were developed to enable dose individualization based on NAT2 phenotype [1] [2]. |
| Clinical Trial Status (Historical) | Phase II trials for prostate, breast, and ovarian cancers (as of 2007-2009) [2]. Received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML) [1]. |
| Historical Corporate Developer | ChemGenex Pharmaceuticals [2]. |
Significant preclinical research has characterized amonafide's cytotoxicity and mechanisms across different models, with recent studies revealing surprising new applications.
A comparative study of xanafide (amonafide L-malate) in breast cancer cell lines provided insights into its potency and potential biomarkers for response [1].
Recent research has explored innovative delivery systems and surprising new biological effects of amonafide.
Double-Locked Prodrug for Glioblastoma: A novel enzyme-responsive prodrug was designed to remain inactive until encountering two specific enzymes in the glioblastoma tumor microenvironment [3].
Geroprotective Effects in Aging Research: A 2025 study identified amonafide as a novel geroprotector that improves healthspan and lifespan in C. elegans (a nematode model) [4].
The diagram below illustrates the novel longevity pathway activated by amonafide treatment, as identified in recent research.
This proposed mechanism shows that amonafide's topoisomerase II inhibition triggers widespread transcriptional changes, leading to a coordinated activation of multiple cellular defense responses that confer health and longevity benefits [4].
The evolution of amonafide from a cytotoxic agent to a potential geroprotector highlights several key research priorities:
Amonafide is a naphthalimide-based topoisomerase II inhibitor with antitumor properties. Its synthesis and that of its derivatives often involve a multi-step process starting from naphthalic anhydride precursors [1] [2]. The following sections detail two common synthetic strategies.
A patent provides a detailed synthesis for amonafide and its dihydrochloride salt [3] [4]. The process involves nitration, imide formation, and finally, reduction to the amine. The workflow for this synthesis is as follows:
Detailed Experimental Procedure [3] [4]:
Synthesis of 4-Nitro-1,8-naphthalic anhydride: A mixture of fuming nitric acid and concentrated sulfuric acid is cooled to 0-5°C. 1,8-Naphthalic anhydride is added slowly, and the reaction mixture is heated to reflux for 6-8 hours. After cooling, the mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to yield 4-nitro-1,8-naphthalic anhydride.
Synthesis of Nitro-Intermediate (Mitonafide): A solution of 4-nitro-1,8-naphthalic anhydride in absolute ethanol is prepared. An aqueous solution of N,N-dimethylethylenediamine is added dropwise. The reaction mixture is heated under reflux for 4-6 hours. The solvent is then removed under reduced pressure. The residue is treated with a sodium carbonate solution and extracted with an organic solvent (e.g., chloroform). The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the nitro-intermediate, 2-[2-(dimethylamino)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione.
Synthesis of this compound: The nitro-intermediate from the previous step is dissolved in absolute ethanol. A catalytic amount of 10% Pd/C is added, and the mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at room temperature for 12-24 hours. The catalyst is filtered off, and the filtrate is concentrated. The crude product is dissolved in a minimal amount of ethanol, and a few drops of hydrochloric acid are added. The title compound is precipitated by adding a large volume of diethyl ether or acetone. The solid is collected by filtration, washed with ether, and dried under vacuum to yield amonafide as a dihydrochloride salt.
Researchers have developed other methods to create amonafide analogues with improved properties or for use as prodrugs.
The biological evaluation of synthesized compounds is crucial. The table below summarizes the in vitro cytotoxicity (IC50 in μM) of various naphthalimide-polyamine conjugates compared to amonafide across several human tumor cell lines [1].
Table 1: Cytotoxicity (IC50, μM) of Naphthalimide-Polyamine Conjugates [1]
| Compound | R2 (Side Chain) | HCT-116 | HepG2 | K562 | MDA-MB-231 | QSG-7701 (Normal) |
|---|---|---|---|---|---|---|
| Amonafide | - | 15.43 | 6.57 | 6.31 | 7.98 | 55.45 |
| 11e | -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | 5.12 | 6.33 | 2.86 | 11.98 | 53.85 |
| 5e | -(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | 16.91 | 22.07 | 12.25 | nd | 27.65 |
| 11a | -(CH₂)₃NH₂ | 39.85 | 53.46 | 33.19 | 32.38 | 39.18 |
| 11f | -(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂ | >50 | >50 | 26.18 | 57.08 | 50.64 |
From this data, compound 11e (a naphthalimide-spermine conjugate) demonstrates superior potency against several cancer cell lines compared to amonafide, while maintaining selectivity relative to the normal hepatocyte cell line (QSG-7701) [1].
Amonafide (5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione) is a naphthalimide-based compound that functions as a topoisomerase II (Topo II) inhibitor and DNA intercalator [1] [2]. Its primary mechanism involves inducing protein-associated DNA-strand breaks through a topoisomerase II-mediated reaction, thereby preventing the religation of DNA strands and triggering apoptosis in cancer cells [3] [2]. Unlike some other topoisomerase II inhibitors, amonafide's action is relatively unaffected by ATP levels and it is not a substrate for P-glycoprotein-mediated efflux, which can help overcome certain multidrug resistance mechanisms [3].
Recent research has revealed that amonafide can activate diverse cellular defense pathways. In a C. elegans model, amonafide treatment enhanced healthspan and lifespan by activating the mitochondrial unfolded protein response (UPRmt) via the regulator afts-1, along with immune and integrated stress responses involving zip-2 and atf-4 [4].
The diagram below illustrates the multi-faceted mechanism of action of amonafide.
The formation of amonafide salts is a strategic approach to enhance the drug's solubility and stability for pharmaceutical development. A patent details the synthesis of various amonafide salts using different acids [5].
Commonly Used Acids for Salt Formation:
The synthesis generally involves dissolving amonafide free base in a suitable organic solvent (e.g., methanol, ethanol, acetone) and adding an acid solution. The resulting salt precipitates and is isolated through filtration or centrifugation [5]. The dihydrochloride salt is one of the forms produced via this method.
Amonafide and its derivatives exhibit a range of cytotoxic activities against various human cancer cell lines. The table below summarizes selected in vitro IC₅₀ data.
Table 1: In vitro cytotoxicity (IC₅₀) of amonafide and related compounds [6] [1] [3].
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Notes |
|---|---|---|---|---|
| Amonafide | HepG2 | Human Hepatoma | 6.57 | [6] |
| Amonafide | K562 | Human Leukemia | 6.31 | [6] |
| Amonafide | MDA-MB-231 | Human Breast Cancer | 7.98 | [6] |
| Amonafide | U87 | Human Glioblastoma | 3.10 | [1] |
| Amonafide | HCT-116 | Human Colorectal Cancer | 4.50 | [1] |
| Amonafide | MCF-7 | Human Breast Cancer | 2.40 | [1] |
| Amonafide | HeLa | Human Cervical Cancer | 8.80 | [1] |
| Amonafide | HUVEC | Normal Human Umbilical Vein Endothelial | 0.80 | High toxicity to normal cells [1] |
| Conjugate 11e | HepG2 | Human Hepatoma | 6.33 | Naphthalimide-spermine conjugate [6] |
| Conjugate 11e | K562 | Human Leukemia | 2.86 | More potent than amonafide [6] |
| Prodrug AcKLP | U87 | Human Glioblastoma | 2.26 | Activated by HDAC/CTSL [1] |
| Prodrug AcKLP | HUVEC | Normal Human Umbilical Vein Endothelial | >100 | Significantly reduced toxicity [1] |
This general procedure for preparing amonafide salts, including the dihydrochloride, is adapted from a patent [5].
This protocol is standard for evaluating the cytotoxicity of amonafide compounds, as referenced in multiple studies [6] [3].
Amonafide remains a versatile scaffold for drug development. Salt formation, particularly dihydrochloride, is a viable strategy to develop stable pharmaceutical compositions. The future of amonafide lies in sophisticated delivery strategies like enzyme-responsive prodrugs and targeted conjugates to maximize efficacy and minimize systemic toxicity. Furthermore, its newly discovered role in activating cellular defense pathways warrants investigation into its potential for treating age-related diseases and neurodegenerative disorders like Parkinson's [4].
Amonafide is a topoisomerase II inhibitor and DNA intercalator that induces apoptotic signaling in tumor cells by blocking the binding of Topo II to DNA [1]. It has been investigated as an antineoplastic agent, and its formulation development for solid dosage forms like tablets has been studied [2]. The compound is often used in research settings, where it is commonly dissolved in DMSO to create stock solutions, typically at a concentration of 10 mM [1].
Direct quantitative solubility data for amonafide dihydrochloride in DMSO is not explicitly detailed in the available literature. However, standard handling procedures for preparing research solutions can be inferred.
The table below summarizes the available information on solution preparation from a commercial supplier:
| Parameter | Description |
|---|---|
| Common Stock Solution Concentration | 10 mM [1] |
| Solvent | DMSO [1] |
| Typical Form Supplied | Solid powder or ready-made solution [1] |
| Solution Stability | "Ready for reconstitution"; stability after preparation should be determined by the user [1] |
It is important to note that amonafide is a controlled substance and is intended for research use only, not for administration to patients [1].
For a rigorous, quantitative assessment of a compound's solubility in DMSO, the Nuclear Magnetic Resonance (NMR) method is highly effective. The following protocol is adapted from a study on DMSO solubility for fragment-based screening [3].
This workflow outlines the key steps for determining compound solubility in DMSO using quantitative NMR.
Sample Preparation:
NMR Analysis:
Quantification:
Research into amonafide formulations provides important context for its handling:
Amonafide remains a compound of interest in medicinal chemistry. Recent research focuses on synthesizing novel derivatives, such as naphthalimide-polyamine conjugates, to improve antitumor efficacy and reduce the adverse effects that limited the original compound's clinical application [5]. In these studies, DMSO remains the standard solvent for preparing stock solutions for in vitro biological evaluation [5].
This compound is the dihydrochloride salt form of amonafide, an imide derivative of naphthalic acid that demonstrates significant antitumor activity through its function as a topoisomerase II inhibitor [1]. This small molecule compound intercalates directly into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and subsequent impairment of both DNA and RNA synthesis [1] [2]. The dihydrochloride salt form offers enhanced solubility properties compared to the base compound, facilitating its application in research settings. Amonafide (also known as NSC308847 or AS1413) has advanced to Phase 3 clinical trials for specific cancer indications, underscoring its therapeutic potential and the importance of proper handling in research contexts [3].
Amonafide produces protein-associated DNA-strand breaks specifically through a topoisomerase II-mediated reaction, but notably does not produce topoisomerase I-mediated DNA cleavage even at concentrations as high as 100 μM [3]. This selective mechanism of action differentiates it from other DNA-targeting agents and contributes to its unique cytotoxicity profile. The compound has demonstrated potent growth inhibition across various cancer cell lines, including HT-29 (colon adenocarcinoma), HeLa (cervical adenocarcinoma), and PC3 (prostate adenocarcinoma), with IC50 values of 4.67 μM, 2.73 μM, and 6.38 μM, respectively [3].
This compound possesses specific chemical characteristics that directly influence its solubility, stability, and experimental applications. Understanding these fundamental properties is essential for proper handling, storage, and formulation of the compound in research settings. The complete chemical profile facilitates accurate preparation of stock solutions and ensures experimental reproducibility.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂·HCl·HCl (C₁₆H₁₉Cl₂N₃O₂) | [1] [2] |
| Molecular Weight | 356.25 g/mol | [1] |
| CAS Number | 150091-68-2 | [1] [2] |
| Chemical Structure | Imide derivative of naphthalic acid | [1] |
| SMILES Notation | CN(C)CCN1C(=O)c2cccc3cc(N)cc(C1=O)c23.Cl.Cl | [1] [2] |
| Storage Temperature | -20°C | [2] |
The molecular structure of this compound features a naphthalic acid imide backbone with a dimethylaminoethyl side chain, which facilitates DNA intercalation. The addition of two hydrochloride molecules enhances the compound's aqueous solubility compared to the parent compound. The free base form of amonafide (CAS 69408-81-7) has a molecular weight of 283.33 g/mol and a molecular formula of C₁₆H₁₇N₃O₂ [3]. Researchers should note this distinction when calculating molar concentrations, as using the incorrect molecular weight will result in substantial concentration errors in experimental preparations.
Proper preparation of stock solutions is critical for maintaining the stability and bioactivity of this compound in experimental systems. The compound exhibits specific solubility characteristics that directly inform appropriate solvent selection and formulation protocols. Based on empirical data, this compound demonstrates variable solubility across different solvents, which guides recommendation for stock solution preparation [3].
Table 2: Solubility Profile and Stock Solution Preparation for this compound
| Solvent | Solubility | Concentration | Storage Conditions | Stability Duration | |-------------|---------------|------------------|------------------------|------------------------| | DMSO | 57 mg/mL | 201.17 mM (for free base) | -20°C, desiccated | 6 months (avoid freeze-thaw cycles) | [3] | | Ethanol | 4 mg/mL | 14.12 mM (for free base) | -20°C, dark conditions | 3 months | [3] | | Water | Insoluble | N/A | N/A | N/A | [3] | | CMC-Na Suspension | ≥5 mg/mL | Homogeneous suspension | Room temperature | Prepare fresh before use | [3] |
For most in vitro applications, dissolution in DMSO represents the optimal approach due to the high solubility achieved (57 mg/mL, equivalent to 201.17 mM for the free base) [3]. When preparing DMSO stock solutions, researchers should use fresh, moisture-absorbing DMSO to prevent hydrolysis and maintain compound integrity. Aliquoting the stock solution into small, single-use vials minimizes repeated freeze-thaw cycles that can degrade the compound. For in vivo studies, amonafide can be prepared as a homogeneous suspension using 1% carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL [3]. This formulation approach maintains consistent dosing in animal studies while ensuring bioavailability.
Maintaining proper storage conditions is essential for preserving the chemical integrity and biological activity of this compound stock solutions. The recommended long-term storage temperature for the solid compound is -20°C [2]. Stock solutions in DMSO or ethanol should similarly be stored at -20°C, with protection from light to prevent photodegradation. Under these conditions, DMSO stock solutions remain stable for approximately six months, while ethanol solutions maintain stability for about three months.
For in vivo administration, researchers can prepare a homogeneous suspension by adding the compound to CMC-Na solution [3]. The suspension should be prepared fresh before each experiment and used within 24 hours to ensure consistency in dosing. When preparing working concentrations from stock solutions for cell-based assays, researchers should dilute the stock solution in culture medium such that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cellular viability and prevent solvent-induced toxicity. This typically requires a dilution factor of at least 1:1000 from the concentrated DMSO stock.
The following protocol outlines the standard procedure for evaluating the cytotoxic effects of this compound in cancer cell lines, based on established methodologies [3]. This protocol has been validated across multiple cell lines, including HT-29 (human colon adenocarcinoma), HeLa (human cervical adenocarcinoma), and PC3 (human prostate adenocarcinoma), providing consistent and reproducible results for determining compound efficacy.
Cell Seeding and Pre-incubation: Harvest cells during the logarithmic growth phase to ensure optimal viability and consistent response. Seed cells into 96-well tissue culture plates at a density of 2.5 × 10³ cells per well in 150 μL aliquots of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and resumption of logarithmic growth before compound addition [3].
Compound Treatment Preparation: Prepare serial dilutions of this compound from DMSO stock solutions using phosphate-buffered saline (PBS) as the diluent. Include a vehicle control containing the same concentration of DMSO used in the treatment conditions (typically not exceeding 0.1% DMSO final concentration). Add the treatment solutions to the cells 24 hours post-seeding to ensure proper cell attachment and recovery [3].
Exposure and Incubation: Maintain cells in contact with this compound for 72 hours to allow for comprehensive assessment of cytotoxicity and antiproliferative effects. This extended exposure time ensures the compound has adequate opportunity to interact with its molecular targets and manifest its biological effects [3].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable and quantitative method for assessing cell viability and proliferation inhibition following treatment with this compound. This colorimetric method measures the metabolic activity of cells, which directly correlates with viable cell numbers.
MTT Reagent Application: After the 72-hour compound exposure period, carefully wash the cells twice with PBS to remove residual compound and dead cells. Add 50 μL per well of MTT reagent (prepared as a 1 mg/mL solution in PBS) together with 150 μL per well of pre-warmed culture medium. Return the plates to the incubator for 4 hours to allow for formazan crystal formation [3].
Solubilization and Quantification: Following the incubation period, carefully remove the medium containing MTT reagent and add DMSO as a solvent to dissolve the formed formazan crystals. Quantify the absorbance at 570 nm using a microplate reader, with reference wavelength typically set at 630-690 nm to subtract background interference [3].
Data Analysis and IC₅₀ Calculation: Perform all experiments in at least three independent replicates to ensure statistical significance. Calculate the percentage absorbance relative to the vehicle control (defined as 100% viability) and plot against compound concentration. Determine the IC₅₀ value (concentration required to inhibit 50% of cell growth) using appropriate curve-fitting software or statistical methods [3].
This compound exerts its antitumor effects through a multi-faceted mechanism that primarily involves DNA interaction and enzyme inhibition. The compound functions as a DNA intercalating agent, inserting itself between DNA base pairs, which subsequently leads to distortion of the DNA helix and disruption of DNA replication and transcription processes [1]. More specifically, amonafide produces protein-associated strand breaks through a topoisomerase II-mediated reaction, but notably does not produce topoisomerase I-mediated DNA cleavage even at high concentrations (100 μM) [3].
The topoisomerase II inhibition activity of amonafide results in stabilization of the covalent DNA-topoisomerase II complex, preventing DNA re-ligation and leading to the accumulation of DNA double-strand breaks [3]. This triggers cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells. Interestingly, amonafide-stimulated cleavage intensity patterns are markedly different from those of other antitumor drugs, with a strong preference for a cytosine at position -1 and exclusion of guanines and thymines, while showing lower preference for an adenine at position +1 [3]. This unique cleavage specificity contributes to its distinct anticancer profile.
Figure 1: Mechanism of Action of this compound
A notable characteristic of amonafide is its ATP-insensitive inhibition of topoisomerase II, in contrast to other topoisomerase II inhibitors such as doxorubicin, etoposide, and mitoxantrone [3]. While the cleavage stimulation by these reference compounds is significantly enhanced (10- to 20-fold) by 1 mM ATP, amonafide-induced topoisomerase II-mediated DNA cleavage is affected only slightly (less than 3-fold) by the presence of ATP [3]. This distinctive property may contribute to its activity in drug-resistant tumor cells that have developed resistance to ATP-dependent topoisomerase II inhibitors.
Another significant advantage of amonafide is its ability to circumvent multidrug resistance mechanisms. Unlike classical topoisomerase II inhibitors such as daunorubicin, doxorubicin, idarubicin, etoposide, and mitoxantrone, amonafide is unaffected by P-glycoprotein-mediated efflux [3]. This property makes it a promising candidate for treating malignancies that have developed resistance to conventional topoisomerase II-targeting agents through overexpression of drug efflux transporters.
This compound has demonstrated broad-spectrum activity against various cancer cell lines and has been evaluated in multiple clinical trials. The compound effectively inhibits colony formation of leukemic cell lines and normal human bone marrow GM-CFC in a dose-dependent manner [3]. In solid tumor models, amonafide exhibits potent growth inhibitory effects with IC50 values of 4.67 μM for HT-29 colon adenocarcinoma, 2.73 μM for HeLa cervical adenocarcinoma, and 6.38 μM for PC3 prostate adenocarcinoma cells [3].
The compound has progressed through advanced clinical development, with completed Phase 1/2 and Phase 3 trials investigating its efficacy against acute myeloid leukemia (AML) and prostate cancer [3]. The clinical trials have explored various dosing regimens and combination therapies to optimize therapeutic efficacy while managing toxicity profiles. Notably, an m-AMSA-resistant cell line shows less than 2-fold resistance to amonafide, suggesting potential utility in treating malignancies resistant to other topoisomerase II inhibitors [3].
Table 3: Research and Clinical Development Status of Amonafide
| Aspect | Details | References |
|---|---|---|
| Primary Indications | Acute Myeloid Leukemia, Prostate Cancer | [3] |
| Clinical Status | Phase 3 (Completed for some indications) | [3] |
| Key Cell Line IC₅₀ | HT-29: 4.67 μM, HeLa: 2.73 μM, PC3: 6.38 μM | [3] |
| Resistance Profile | Unaffected by P-glycoprotein-mediated efflux | [3] |
| m-AMSA Cross-resistance | Less than 2-fold resistance in m-AMSA-resistant lines | [3] |
The selection of appropriate formulation methods for this compound depends on the specific research application and experimental system. For cell-based assays, DMSO stock solutions provide the most convenient and consistent approach for in vitro studies. Researchers should note that the free base form of amonafide has different solubility characteristics compared to the dihydrochloride salt, which may influence solvent selection and concentration capabilities [3].
For in vivo studies, the homogeneous suspension method using CMC-Na as a vehicle provides reliable dosing for animal models [3]. This approach ensures consistent delivery while maintaining compound stability during administration. When designing experiments, researchers should consider the unique pharmacological properties of amonafide, including its ATP-insensitive topoisomerase II inhibition and its ability to bypass P-glycoprotein-mediated resistance, as these characteristics may influence experimental outcomes and interpretation [3].
This compound represents a valuable research tool for investigating topoisomerase II inhibition and DNA intercalation mechanisms in cancer models. The successful application of this compound in experimental systems requires careful attention to stock solution preparation, appropriate solvent selection, and adherence to recommended storage conditions. Researchers should be particularly mindful of the distinction between the dihydrochloride salt and free base forms when calculating concentrations, as the molecular weight difference will significantly impact molarity calculations.
The consistent demonstration of cytotoxic activity across various cancer cell lines, combined with its unique properties of ATP-insensitive topoisomerase II inhibition and circumvention of P-glycoprotein-mediated resistance, makes this compound a compelling compound for cancer biology research. Following the detailed protocols outlined in this document for stock solution preparation, cell culture treatment, and MTT cytotoxicity assessment will ensure reliable and reproducible results in experimental studies. As research with this compound continues, proper handling and formulation remain fundamental to generating valid and scientifically meaningful data.
Amonafide is a DNA intercalator and topoisomerase II (Topo II) inhibitor that induces protein-associated DNA strand breaks, leading to impaired DNA/RNA synthesis and apoptosis [1] [2]. A key characteristic is that it is unaffected by P-glycoprotein (Pgp)-mediated efflux, unlike many other Topo II inhibitors, making it a candidate for investigating multidrug-resistant cancers [3].
The following diagram illustrates its dual mechanism of action and the logical flow of its cellular effects:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of amonafide across various human cancer cell lines, as reported in recent literature.
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Assay Method | Citation |
|---|---|---|---|---|
| U87 | Glioblastoma | 3.10 | CCK-8 | [4] |
| HCT-116 | Colorectal carcinoma | 4.50 | CCK-8 | [4] |
| A549 | Lung carcinoma | 5.70 | CCK-8 | [4] |
| MCF-7 | Breast cancer | 2.40 | CCK-8 | [4] |
| HeLa | Cervical cancer | 8.80 | CCK-8 | [4] |
| HT-29 | Colorectal adenocarcinoma | 4.67 | MTT | [1] [2] |
| PC-3 | Prostate cancer | 6.38 | MTT | [1] [2] |
| HUVEC | Normal umbilical vein endothelial cells | 0.80 | CCK-8 | [4] |
While a protocol for the dihydrochloride salt is not specified, the methodology for the free base can be adapted. Here is a general cell viability assay protocol synthesized from the search results:
Amonafide's property of bypassing Pgp-mediated efflux is highly relevant for drug resistance research [3]. You can design experiments to compare its efficacy with other Topo II inhibitors in paired cell lines (e.g., parental and Pgp-overexpressing).
Amonafide (benzisoquinolinedione) is a synthetic naphthalimide derivative that has demonstrated potent antitumor activity through its dual function as a DNA intercalator and topoisomerase II inhibitor. This small molecule exerts its cytotoxic effects by intercalating into DNA and stabilizing the covalent complex between topoisomerase II and DNA, leading to protein-associated DNA strand breaks and impaired DNA and RNA synthesis. Unlike many classical topoisomerase II inhibitors, Amonafide is not a substrate for P-glycoprotein-mediated efflux, making it particularly valuable for investigating multidrug-resistant cancer models [1] [2] [3].
The molecular structure of Amonafide (C₁₆H₁₇N₃O₂) features functional groups that allow for systematic chemical modification, making it an excellent model compound for structure-activity relationship studies [4]. Its mechanism involves stimulating DNA cleavage at specific sites, with a strong preference for cytosine and adenine bases, resulting in highly site-specific DNA cleavage patterns that distinguish it from other topoisomerase II inhibitors [1]. Recent research has also explored Amonafide's potential beyond oncology, with studies indicating it may activate mitochondrial unfolded protein response and other cellular defense pathways that could contribute to geroprotective effects [5].
Table 1: Fundamental Characteristics of Amonafide
| Property | Specification |
|---|---|
| Chemical Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| CAS Number | 69408-81-7 |
| IUPAC Name | 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
| Solubility | DMSO: 57 mg/mL (201.17 mM), Ethanol: 4 mg/mL, Water: Insoluble |
| Storage Conditions | Solid form at room temperature; protect from moisture |
| Purity | ≥98% for experimental use |
Amonafide appears as a light yellow to yellow solid and is typically supplied as a powder. For in vitro applications, it's recommended to prepare fresh stock solutions in DMSO due to potential moisture absorption that can reduce solubility over time. The compound demonstrates stability in physiological buffers, with structural integrity maintained for at least 48 hours in PBS, as confirmed by UV-vis spectroscopy [6]. Researchers should note that the dihydrochloride salt form may exhibit different solubility characteristics than the free base, particularly in aqueous solutions.
Table 2: In Vitro Cytotoxicity of Amonafide (IC₅₀ Values in μM)
| Cell Line | Origin | IC₅₀ (μM) | Experimental Context |
|---|---|---|---|
| U87 | Human glioblastoma | 3.10 ± 0.2 | Monotherapy [6] |
| HCT-116 | Human colorectal carcinoma | 4.50 ± 0.3 [6], 15.43 [7] | Varies with exposure time and assay conditions |
| HepG2 | Human hepatoma | 6.57 [7] | 48-72 hour exposure |
| K562 | Human leukemia | 6.31 [7] | 48-72 hour exposure |
| MCF-7 | Human breast cancer | 2.40 ± 0.1 [6] | Monotherapy |
| MDA-MB-231 | Human breast cancer | 7.98 [7] | 48-72 hour exposure |
| HeLa | Human cervical cancer | 2.73-8.80 [6] [2] | Varies with methodology |
| PC3 | Human prostate cancer | 6.38 [2] | 72-hour MTT assay |
| HT-29 | Human colon cancer | 4.67 [2] | 72-hour MTT assay |
| QSG-7701 | Normal human hepatocyte | 55.45 [7] | Demonstrates selective toxicity |
| HUVEC | Human umbilical vein endothelial | 0.80 ± 0.04 [6] | Normal cell line with high sensitivity |
The cytotoxicity profile of Amonafide reveals differential sensitivity across various cancer types, with particular potency against glioblastoma (U87), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. The variation in reported IC₅₀ values for certain cell lines, such as HCT-116, reflects differences in experimental methodologies, exposure times, and specific assay conditions. Notably, Amonafide demonstrates enhanced cytotoxicity against certain hematological malignancies, with an IC₅₀ of 2.86 μM observed in K562 human leukemia cells for the optimized naphthalimide-polyamine conjugate 11e [7]. This selective cytotoxicity toward cancer cells compared to normal hepatocytes (QSG-7701) highlights its potential therapeutic window, though researchers should note the significant sensitivity of HUVEC normal endothelial cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays provide reliable methods for quantifying Amonafide-induced cytotoxicity through measurement of metabolic activity [6] [7] [2].
Procedure:
Technical Notes: Include appropriate controls (vehicle, blank, positive cytotoxicity control). Ensure linear relationship between cell number and signal intensity in preliminary experiments. For suspension cells, modify washing steps to avoid cell loss [2].
This assay directly measures Amonafide-induced DNA strand breaks resulting from stabilized topoisomerase II-DNA cleavable complexes [1] [2].
Procedure:
Expected Results: Amonafide treatment produces linearized DNA molecules (Form III) indicative of protein-associated strand breaks, with a characteristic site-specific cleavage pattern showing strong preference for cytosine at position -1 and adenine at position +1 [1]. Different from other topoisomerase II inhibitors, Amonafide-induced cleavage is affected only slightly (less than 3-fold) by 1 mM ATP, confirming its status as an ATP-insensitive inhibitor [2].
The Acridine Orange/Ethidium Bromide (AO/EB) dual staining method allows differentiation between viable, apoptotic, and necrotic cells based on morphological criteria and membrane integrity [7].
Procedure:
Technical Notes: For more precise quantification, combine with Annexin V/PI flow cytometry. The high content screening (HCS) technique can further detect related apoptosis indicators including mitochondrial membrane potential (MMP) using Rh123 and lysosomal mass/pH variations using Lyso-Tracker Red [7].
Amonafide triggers complex cellular responses through multiple interconnected pathways, culminating in cell death primarily through apoptosis with emerging evidence of autophagic components.
Figure 1: Comprehensive Signaling Pathways Activated by Amonafide
The flow diagram illustrates the multifaceted mechanism of Amonafide, beginning with its primary actions as a topoisomerase II inhibitor and DNA intercalator. The stabilization of topoisomerase II-DNA cleavage complexes leads to double-strand breaks that trigger the DNA damage response pathway. This involves ATM activation and subsequent phosphorylation of H2AX, a hallmark of DNA damage. Notably, Amonafide preferentially activates Chk2 over Chk1 in the DNA damage response pathway, while simultaneously inducing Chk1 degradation via the ubiquitin-proteasome system, contributing to its potent cytotoxic effects [1].
Mitochondrial apoptosis represents a key execution phase of Amonafide-induced cell death, characterized by mitochondrial membrane potential disruption and cytochrome c release, ultimately leading to caspase activation. Recent research has revealed that Amonafide can also trigger autophagic cell death in U87 glioblastoma cells [6] and activate the mitochondrial unfolded protein response (UPRmt) through the regulator afts-1, connecting its anticancer mechanisms with broader cellular defense pathway activation that may contribute to geroprotective effects observed in model organisms [5].
Recommended Storage Conditions:
Table 3: Formulation Guide for Amonafide Applications
| Application | Recommended Solvent | Maximum Concentration | Storage | Notes |
|---|---|---|---|---|
| In vitro assays | Anhydrous DMSO | 57 mg/mL (201.17 mM) | -20°C, desiccated | Maintain DMSO concentration ≤0.1% in cell culture |
| Animal studies | CMC-Na suspension | ≥5 mg/mL | Prepare fresh | Homogeneous suspension required for consistent dosing |
| Stability testing | PBS buffer | Varies by study | 4°C or 37°C | Structurally stable for 48 hours in PBS [6] |
Preparation of CMC-Na Suspension for In Vivo Studies:
When designing experiments with Amonafide, researchers should consider:
Dosage Optimization:
Appropriate Controls:
Combination Therapy Considerations:
Recent innovations have expanded Amonafide's research utility beyond direct application, particularly in prodrug development and targeted delivery systems. The novel enzyme-responsive double-locked prodrug AcKLP represents a significant advancement, incorporating dual enzyme activation triggered specifically by histone deacetylases (HDACs) and cathepsin L (CTSL) prevalent in glioblastoma cells [6]. This approach demonstrates markedly reduced toxicity to normal cells (IC₅₀ >100 μM for HUVEC) while maintaining potent activity against glioblastoma cells (IC₅₀ ∼2.3 μM for U87) [6] [8].
The naphthalimide-polyamine conjugate 11e, featuring a spermine modification, has shown pronounced effects on inhibiting tumor cell proliferation and inducing apoptosis via ROS-mediated mitochondrial pathway [7]. In vivo assays in H22 tumor transplant models revealed this conjugate's superior ability to prevent lung cancer metastasis and extend lifespan compared to unmodified Amonafide [7]. These structural modifications highlight the potential for enhancing Amonafide's therapeutic index through targeted chemical adaptations.
Emerging research also suggests intriguing applications beyond oncology, with studies demonstrating that Amonafide activates diverse cellular defense pathways and improves healthspan in C. elegans models, partially dependent on immune response transcription factor zip-2 and integrated stress response transcription factor atf-4 [5]. Additionally, Amonafide treatment has shown beneficial effects in α-Syn Parkinson's disease models, improving mobility and reducing disease symptoms, suggesting potential neuroprotective applications that warrant further investigation [5].
Common Experimental Challenges:
Technical Limitations:
Safety Considerations: Amonafide should be handled as a potential cytotoxic agent using appropriate personal protective equipment. Dispose of waste according to institutional guidelines for chemical and biological hazards.
Amonafide is a synthetic naphthalimide derivative that functions as a topoisomerase II (Topo II) inhibitor and DNA intercalator [1] [2]. Its primary mechanism of action involves producing protein-associated DNA single-strand breaks (SSB) and double-strand breaks (DSB) through a Topo II-mediated reaction, ultimately leading to apoptosis in cancer cells [2]. Notably, it does not produce topoisomerase I-mediated DNA cleavage [2]. A key characteristic of amonafide is that it is not affected by P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance, unlike many other classical topoisomerase II inhibitors such as doxorubicin and etoposide [2] [3]. Recent research has also explored its potential beyond oncology, investigating its role as a geroprotector that activates cellular defense pathways [4].
The antitumor activity of amonafide has been evaluated across a range of human cancer cell lines. The data below, primarily obtained from 72-hour cell viability assays (such as MTT or CCK-8), provide a summary of its cytotoxic potency [1] [2].
Table 1: In vitro Cytotoxicity (IC50) of Amonafide in Human Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Notes & Context |
|---|---|---|---|
| U87 | Glioblastoma | 3.10 ± 0.2 [1] | Compared to prodrug AcKLP (IC50 ~2.3 μM) [1] |
| HCT-116 | Colon Carcinoma | 4.50 ± 0.3 [1] | |
| MCF-7 | Breast Adenocarcinoma | 2.40 ± 0.1 [1] | ER+/p53 wild-type; highly sensitive to naphthalimides [3] |
| HeLa | Cervical Adenocarcinoma | 2.73 - 8.80 ± 0.5 [1] [2] | Variation depends on experimental conditions |
| PC3 | Prostate Carcinoma | 6.38 [2] | |
| A549 | Lung Carcinoma | 5.70 ± 0.3 [1] | |
| HT-29 | Colon Adenocarcinoma | 4.67 [2] | |
| HUVEC | Normal Umbilical Vein Endothelium | 0.80 ± 0.04 [1] | Highlights potential toxicity to normal cells |
Table 2: Cytotoxicity of Amonafide in Breast Cancer Cell Lines (72-hr SRB Assay) This table illustrates how cellular context, such as receptor status, can influence drug sensitivity [3].
| Cell Line | ER/p53 Status | Response to Amonafide/Xanafide |
|---|---|---|
| MCF-7 | ER+/p53 wild-type | Highly sensitive |
| MDA-MB-231 | ER-/p53 mutant | Moderately sensitive |
| SKBR-3 | ER-/p53 mutant | Moderately sensitive |
| T47D | ER+/p53 mutant | Resistant |
The following protocol is synthesized from multiple studies using amonafide in cell culture models [1] [2] [3].
Key Considerations:
Procedure:
Recent research has developed a dual-locked prodrug of amonafide, AcKLP, to enhance selectivity for glioblastoma [1]. The experimental workflow for evaluating this prodrug is as follows.
Detailed Steps:
The following protocol is adapted from a 2011 patent, which describes general methods for preparing crystalline acid addition salts of amonafide, including the dihydrochloride salt [1].
When moving from a small-scale synthesis to a scale suitable for manufacturing, several factors become critical. The table below outlines some of these considerations, though specific data for amonafide dihydrochloride was not available in the search results.
| Factor | General Scale-Up Consideration | Specific Guidance from Search Results |
|---|---|---|
| Process Efficiency | The route should be high-yielding, robust, and use scalable equipment. | The patent emphasizes an "improved, efficient, scalable process" [1]. |
| Solvent Selection | Choose solvents with favorable safety, environmental, and recycling profiles. | Acetone, methanol, ethanol, and isopropanol are mentioned as suitable solvents [1]. |
| Crystallization Control | Reproducible crystallization is vital for consistent purity, crystal size, and form. | Precipitation is induced by cooling or adding an anti-solvent like diethyl ether [1]. |
| Purity & Impurities | Establish strict quality controls and purification methods (e.g., recrystallization). | The solid is washed with cold solvent after filtration to enhance purity [1]. |
The diagram below illustrates the key stages involved in the synthesis and subsequent analytical characterization of this compound, which is essential for confirming the identity and purity of the final product.
The information presented here has significant constraints you must consider before proceeding.
Given these limitations, I suggest you:
Amonafide (5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione) is a naphthalimide derivative that has demonstrated potent antitumor activity through DNA intercalation and topoisomerase II inhibition [1] [2]. Despite promising Phase II clinical results, particularly for metastatic breast cancer and acute myeloid leukemia, its development has been hampered by significant clinical challenges, including unpredictable metabolism and dose-limiting hematological toxicity [2]. These limitations are primarily attributed to its conversion to N-acetyl amonafide, which exhibits variable metabolism rates among patients based on N-acetyltransferase 2 (NAT2) polymorphism [2]. To address these limitations while preserving the compound's antineoplastic efficacy, researchers have developed various organic acid salt formulations that offer improved pharmaceutical properties over the conventional dihydrochloride salt [3] [4] [5].
The development of organic acid salts represents a strategic formulation approach to enhance the therapeutic potential of amonafide. These salts maintain the core pharmacological activity while offering superior solubility, stability, and compressibility compared to the parent compound [4] [2]. Among these, amonafide L-malate (marketed as Xanafide) has emerged as a particularly promising candidate, having received FDA Orphan Drug Designation for acute myeloid leukemia and advancing to Phase II clinical trials [2]. This document provides comprehensive application notes and detailed experimental protocols to support researchers in the synthesis, analysis, and biological evaluation of amonafide organic acid salts for oncological applications.
The conversion of amonafide to various organic acid salts significantly enhances its pharmaceutical properties while maintaining its potent antitumor activity. These salt forms address critical limitations of the hydrochloride forms, particularly regarding solubility profiles and processing characteristics that are essential for dosage form development [4] [5]. Organic carboxylic acid salts of amonafide demonstrate substantially higher water solubility compared to mineral acid salts, with some achieving proportional admixture solubility as high as 1:1, while hydrochloride salts typically exhibit solubilities below 10% by weight [4]. This enhanced solubility profile facilitates parenteral formulation development and potentially improves bioavailability.
Table 1: Properties of Amonafide Organic Acid Salts
| Organic Acid | Chemical Characteristics | Solubility Profile | Pharmaceutical Advantages |
|---|---|---|---|
| L-Malic acid | Di-hydroxy dicarboxylic acid | High water solubility | Enhanced compressibility, suitable for tablet formation |
| Oxalic acid | Dicarboxylic acid | Moderate to high | Crystallization efficiency, purity optimization |
| Citric acid | Tricarboxylic acid | High water solubility | Biocompatible metabolite, low electrolyte load |
| Fumaric acid | Unsaturated dicarboxylic acid | Moderate | Low hygroscopicity, stability under various humidity conditions |
| Malonic acid | Dicarboxylic acid | High water solubility | Suitable for direct compression processing |
| Succinic acid | Saturated dicarboxylic acid | Moderate to high | Balanced solubility and crystallinity |
Additionally, these organic carboxylate salts present minimal electrolyte load compared to their inorganic counterparts and are metabolized through normal cellular pathways, potentially reducing systemic toxicity concerns [4]. The reduced hygroscopicity of organic acid salts like fumarate and malate enhances stability during storage and manufacturing, while their higher bulk density and porosity enable more efficient processing through direct compression rather than requiring granulation or agglomeration techniques [4]. These improved physicochemical characteristics make organic acid salts particularly valuable for developing solid dosage forms with consistent drug content and dissolution profiles.
Table 2: Performance Comparison of Amonafide Salt Forms
| Property | Hydrochloride Salts | Organic Acid Salts | Significance |
|---|---|---|---|
| Water solubility | <10% by weight | Up to 1:1 proportional admixture | Facilitates parenteral formulation |
| Hygroscopicity | High | Low to moderate | Improves stability and shelf life |
| Bulk density | Low | High | Enables direct compression manufacturing |
| Electrolyte load | Significant | Minimal | Reduces metabolic burden |
| Crystallization | Multiple steps required | Facile crystallization | Improves manufacturing efficiency |
| Compatibility | Common ion effects with physiological solutions | Enhanced compatibility with physiological solutions | Broadens formulation options |
The synthesis of amonafide L-malate represents an efficient one-pot process that yields the final product with high purity and excellent recovery [4]. Begin by placing 1.0 gram of 1,8-naphthalic anhydride precursor (compound 3 in Scheme 1) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Add 25 mL of absolute ethanol as the reaction solvent, followed by the sequential addition of 1.5 equivalents of N,N-dimethylethylenediamine and 1.1 equivalents of L-malic acid. Fit the flask with a condenser for reflux and heat the reaction mixture at 78°C for 6-8 hours with continuous stirring [4] [5]. Monitor reaction completion by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).
Upon reaction completion, cool the mixture gradually to ambient temperature to initiate crystallization, then further cool in an ice bath for 2 hours to maximize product recovery. Collect the resulting crystals by Buchner filtration and wash with 5-10 mL of cold ethanol to remove residual reactants. For further purification, the crude product may be recrystallized from ethanol-water mixture (3:1 v/v) at a concentration of 1 gram of crude product per 30 mL of solvent [4]. Dry the purified amonafide L-malate under reduced pressure at 40°C for 12 hours to obtain a crystalline solid with typical yields of 70-80% and purity exceeding 98% by HPLC analysis [4]. The structural confirmation is achieved through spectroscopic methods, including characteristic peaks in ( ^1H )-NMR (500 MHz, DMSO-d6) at δ 8.52 (d, J = 8.5 Hz, 2H, naphthalene-H), 8.40 (d, J = 8.5 Hz, 2H, naphthalene-H), 7.88 (t, J = 8.5 Hz, 2H, naphthalene-H), 4.25 (t, J = 7.5 Hz, 2H, -CH2-N), 2.95 (t, J = 7.5 Hz, 2H, -CH2-N), and 2.65 (s, 6H, -N-(CH3)2) [4] [5].
For the preparation of other amonafide organic acid salts, a general salt formation approach can be employed using amonafide free base as the starting material. Dissolve 1.0 gram of amonafide free base in 20 mL of warm ethanol (50°C) in a 100 mL round-bottom flask. Separately, dissolve 1.05 equivalents of the desired organic acid (oxalic, citric, fumaric, malonic, or succinic acid) in 10 mL of ethanol with gentle heating [3]. Slowly add the organic acid solution to the amonafide free base solution with continuous stirring at room temperature. After complete addition, continue stirring for 1-2 hours, then reduce the volume to approximately 15 mL by rotary evaporation.
Allow the solution to stand at 4°C for 12-24 hours to facilitate complete crystallization. Collect the crystals by filtration and wash with a small volume (5 mL) of cold acetone to remove any residual solvent. Dry the product under vacuum at 40°C for 12 hours [3] [4]. For acids with limited ethanol solubility (such as fumaric acid), a mixed solvent system of ethanol:water (4:1 v/v) may be employed to dissolve the organic acid before combination with the amonafide free base solution. This general method typically yields 75-85% of the desired organic acid salt with high pharmaceutical purity suitable for formulation development.
Figure 1: Synthesis workflow for amonafide L-malate production
A validated reverse-phase HPLC method enables precise qualitative and quantitative determination of amonafide and related naphthalimide compounds in pharmaceutical dosage forms [6]. The chromatographic system should be equipped with a UV-Vis detector set at 254 nm and a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C. Utilize a mobile phase consisting of acetonitrile:methanol:0.02 M phosphate buffer (pH 6.8) in a ratio of 35:35:30 (v/v/v) with isocratic elution at a flow rate of 1.0 mL/min [6]. Prepare standard solutions in the concentration range of 0.54-2.70 μg/mL for amonafide and 1.40-5.25 μg/mL for mitonafide to establish the calibration curve.
For sample analysis, accurately weigh and powder at least 20 tablets, then transfer an equivalent of 10 mg of amonafide to a 100 mL volumetric flask. Add approximately 70 mL of extraction solvent (methanol:water, 7:3 v/v) and sonicate for 30 minutes with occasional shaking. Cool to room temperature, dilute to volume with the extraction solvent, and filter through a 0.45 μm membrane filter before injection [6]. Inject 20 μL of the filtered solution and record the peak areas. The method validation demonstrates excellent linearity (r² > 0.999), precision (coefficient of variation ≤ 2.39% within run and ≤ 1.18% between run for amonafide tablets), and accuracy (mean recovery 97.55-101.54%) across the specified concentration range [6]. The retention time for amonafide is typically 6.5-7.5 minutes under these conditions.
The antiproliferative activity of amonafide organic acid salts can be evaluated using the Sulforhodamine B (SRB) assay or MTT assay against a panel of human tumor cell lines [2] [7]. Maintain cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer, K562 leukemia, HepG2 hepatoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C in a humidified 5% CO₂ atmosphere [2]. Seed cells into 96-well plates at densities of 5,000-20,000 cells/well based on cell line doubling time (5,000 cells/well for MCF-7 and SKBR-3; 20,000 cells/well for MDA-MB-231 and T47D) in a volume of 100 μL per well and pre-incubate for 24 hours [2].
After incubation, add 100 μL of serial dilutions of amonafide salts to achieve final concentrations typically ranging from 0.1 nM to 100 μM, with amonafide free base or L-malate as the reference compound. Include negative control wells (medium only) and untreated control wells (cells with vehicle only) on each plate. Following 48 hours of drug exposure, carefully remove the medium and fix the cells with 50 μL of ice-cold 10% trichloroacetic acid (TCA) at 4°C for 60 minutes [2]. Wash the plates five times with tap water and air-dry before adding 50 μL of 0.4% SRB solution in 1% acetic acid to each well. Incubate for 10 minutes at room temperature, then remove unbound dye by washing with 1% acetic acid. Air-dry the plates and solubilize the protein-bound dye with 150 μL of 10 mM Tris base solution (pH 10.5) [2]. Measure the absorbance at 564 nm using a microplate reader and calculate the percentage growth inhibition using the formula:
% Growth Inhibition = [(Abs_control - Abs_treated) / (Abs_control)] × 100
The IC₅₀ values (concentration causing 50% growth inhibition) are determined by linear regression analysis from at least three independent experiments, each performed in triplicate [7] [2].
Table 3: Cytotoxicity Profile of Amonafide and Selected Derivatives
| Compound | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) HepG2 | IC₅₀ (μM) K562 | IC₅₀ (μM) MDA-MB-231 | IC₅₀ (μM) QSG-7701 | |--------------|------------------------|----------------------|---------------------|---------------------------|--------------------------| | Amonafide | 15.43 | 6.57 | 6.31 | 7.98 | 55.45 | | Compound 11e | 5.12 | 6.33 | 2.86 | 11.98 | 53.85 | | Compound 5e | 16.91 | 22.07 | 12.25 | nd | 27.65 | | Compound 5f | 19.56 | 30.72 | 18.81 | nd | 21.19 | | Compound 11a | 39.85 | 53.46 | 33.19 | 32.38 | 39.18 | | Data compiled from [7]; nd = not determined |
Amonafide organic acid salts demonstrate broad-spectrum antitumor activity against diverse human cancer cell lines, with particular potency against breast cancer models [2]. Comparative studies of amonafide L-malate (Xanafide) against standard chemotherapeutic agents in breast cancer cell lines reveal compelling efficacy profiles. In MCF-7 cells (ER+/p53 wild-type), amonafide L-malate demonstrates comparable total growth inhibition (TGI) concentrations to taxanes (paclitaxel and docetaxel) and superior activity to gemcitabine, vinorelbine, and doxorubicin [2]. The sensitivity to amonafide salts varies significantly based on cellular characteristics, with MCF-7 emerging as the most responsive among breast cancer cell lines tested, while T47D (ER+/p53 mutated) shows remarkable resistance to treatment [2].
The mechanistic activity of amonafide organic acid salts involves DNA intercalation and topoisomerase II inhibition, leading to protein-associated DNA strand breaks and impaired DNA and RNA synthesis [1]. Recent research on naphthalimide-polyamine conjugates has revealed that these compounds trigger tumor cell apoptosis through ROS-mediated mitochondrial pathways [7] [8]. Treatment with compound 11e (a naphthalimide-spermine conjugate) induced dose-dependent apoptosis in HepG2 cells, accompanied by increased reactive oxygen species (ROS) generation, mitochondrial membrane potential (MMP) loss, and lysosomal impairment [7]. These findings suggest that amonafide derivatives exert their cytotoxic effects through multifaceted mechanisms that converge on mitochondrial dysfunction and apoptotic pathway activation.
In vivo evaluations using H22 tumor transplant models demonstrate the potent antitumor efficacy of optimized naphthalimide derivatives compared to amonafide [8]. In solid tumor models, treatment with compound 11e (1 mg/kg daily) resulted in significant tumor weight suppression of 70.92% compared to the negative control group, while amonafide at 5 mg/kg produced 43.79% suppression [8]. This enhanced efficacy was achieved without compromising safety, as evidenced by improved body weight indices in treated animals. Furthermore, in pulmonary metastasis models and ascites tumor models, compound 11e demonstrated superior ability to prevent lung cancer metastasis and extend lifespan compared to the parent amonafide compound [8].
For amonafide L-malate, in vivo studies using xenograft models have confirmed potent tumor growth inhibition across multiple cancer types [4]. Administration of amonafide L-malate via intraperitoneal or subcutaneous routes at 15-29 mg/kg twice daily resulted in significant growth inhibition of MCF-7, COLO205, and PC3 tumors in mice [4]. These findings support the therapeutic potential of amonafide organic acid salts for further development as anticancer agents, particularly for solid tumors and hematological malignancies.
Figure 2: Mechanism of action of amonafide organic acid salts
The development of amonafide organic acid salts addresses critical pharmaceutical challenges associated with the parent compound while maintaining its potent antineoplastic activity. These salt forms offer superior physicochemical properties, including enhanced water solubility, reduced hygroscopicity, improved compressibility, and better compatibility with physiological solutions compared to conventional hydrochloride salts [4] [5]. These advantages translate directly to formulation benefits, enabling more flexible dosage form design, particularly for parenteral administration and solid oral dosage forms. The improved stability profiles of organic acid salts further support extended shelf life and reduced manufacturing constraints, facilitating broader clinical development [4].
Current research indicates promising applications for amonafide organic acid salts across multiple oncology indications. Amonafide L-malate (Xanafide) has received FDA Orphan Drug Designation for acute myeloid leukemia and has advanced to Phase II clinical trials [2]. Preclinical data supports potential utility in breast cancer therapeutics, particularly for ER+/p53 wild-type tumors that demonstrate enhanced sensitivity to this agent [2]. Additionally, the development of novel prodrug approaches, such as enzyme-triggered fluorogenic prodrugs with dual-locked activation mechanisms, may further enhance tumor selectivity and reduce off-target toxicity [9]. These advanced delivery systems maintain therapeutic efficacy while minimizing exposure to healthy tissues, addressing the primary dose-limiting toxicities that have historically constrained amonafide development.
Amonafide is a naphthalimide-based compound with a planar, aromatic structure that allows it to intercalate into DNA [1]. This same structural property often contributes to poor aqueous solubility, a common hurdle in drug development [2].
The table below summarizes the core issue and the general scientific approach to solving it.
| Aspect | Description |
|---|---|
| Core Problem | Poor aqueous solubility of amonafide, leading to formulation challenges and potential bioavailability issues. |
| Underlying Cause | Planar, hydrophobic naphthalimide skeleton [1] [2]. |
| General Strategy | Employ formulation technologies that enhance solubility and dissolution rate, or modify the drug into a soluble prodrug. |
Based on general principles and research on similar solubility challenges, here are two promising approaches you can investigate.
This strategy involves chemically linking amonafide to a soluble polymer carrier, creating a macromolecular prodrug (MPD).
The following diagram illustrates the conceptual workflow for developing a macromolecular prodrug.
While not tested on amonafide, a study on the highly water-soluble drug Diltiazem HCl demonstrated that using hydrophobic Gelucire and Almond Gum can create a sustained-release pellet system [4]. This proves the principle that these excipients can effectively modulate drug release, which often starts with solving a solubility problem.
If you pursue the pelletization method, you should systematically study the effect of critical material attributes (CMAs) on critical quality attributes (CQAs). A factorial design is highly recommended.
The table below outlines the relationships you would typically investigate.
| Independent Variable (CMA) | Impact on Dependent Variable (CQA) |
|---|---|
| Concentration of Almond Gum | ↑ Amount → ↑ Pellet Size, ↓ Friability [4] |
| Concentration of Gelucire | ↑ Amount → ↓ Pellet Size, ↑ Friability, ↑ Sustained Release Effect [4] |
| Drug-to-Excipient Ratio | Directly impacts final drug loading and release profile [4] |
For any formulation you develop, thorough characterization is essential.
| Question | Key Finding / Recommendation | Source / Context |
|---|---|---|
| What is the key stability problem? | Dissolution profile is highly susceptible to environmental relative humidity; can strongly modify tablet dissolution characteristics. | [1] |
| What is the recommended storage condition? | Must be packaged in impermeable containers and stored at -20°C. | [1] [2] |
| Which formulation method is more stable? | Tablets made by wet granulation with Emcompress as the main excipient showed greater dissolution stability. | [1] |
| What is a key statistical method for stability evaluation? | Use the Modification Factor (MF); the most stable formulation has the smallest MF value. | [1] |
This protocol is adapted from a study that developed a statistical method for evaluating the dissolution stability of amonafide tablets [1].
Q45 (quantity dissolved in 45 minutes) and DE45 (dissolution efficiency at 45 minutes).t70 and t100 (time to release 70% and 100% of the drug, respectively), and MDT (Mean Dissolution Time).t100, MDT) of the stressed samples against the control.The workflow below illustrates the key stages of this stability assessment protocol:
Beyond formulation, recent research explores chemical strategies to overcome amonafide's limitations:
Q1: Why is Amonafide dihydrochloride's solubility a problem in drug development? Poor solubility can lead to challenges in formulating effective and consistent dosage forms, especially for intravenous administration. It can affect the drug's bioavailability, complicate manufacturing, and influence the stability of the final product [1] [2].
Q2: What is the primary strategy to improve Amonafide's solubility? The primary strategy explored in patents is the formation of different pharmaceutical salts. Creating salts with organic acids, such as L-malic acid to form Amonafide L-malate (Xanafide), has been shown to result in compounds with superior solubility, stability, and compressibility compared to the dihydrochloride salt [3] [2].
Q3: What formulation techniques can help overcome solubility issues? While the search results focus on salt formation, one referenced experimental protocol uses co-solvents to create solutions for research. A mixture of 10% DMSO, 40% PEG300, and 5% Tween 80 was able to dissolve Amonafide to a concentration of at least 2.5 mg/mL [4]. This suggests that co-solvent systems are a viable approach for in vitro and preclinical studies.
For researchers investigating new Amonafide salts, the following workflow and detailed protocols from patents can serve as a guide.
This general method outlines the preparation of various Amonafide salts by reacting the free base with different acids [3] [5].
This method is crucial for evaluating how environmental factors affect the drug release profile of your formulated salt [1].
The table below summarizes key information from the search results about Amonafide and its derivatives.
| Compound / Formulation | Key Characteristics | Reported Advantages / Notes |
|---|---|---|
| This compound | Poor aqueous solubility [4]. | The original form with known solubility challenges. |
| Amonafide L-Malate (Xanafide) | Novel salt formulation [2]. | Superior solubility, stability, and compressibility; entered Phase II clinical trials [2]. |
| Other Amonafide Salts | Includes salts with oxalic, citric, malonic, succinic, phosphoric, and other acids [3] [5]. | A wide range of alternatives explored for improved physicochemical properties. |
| Co-solvent Formulation (for research) | 10% DMSO + 40% PEG300 + 5% Tween80 [4]. | Achieves ≥ 2.5 mg/mL concentration for preclinical studies; not for human administration. |
Accurate quantification and purity assessment are foundational. This validated HPLC method from a study on finished pharmaceutical dosage forms can be adapted for analyzing amonafide purity in your samples [1].
This method is described as precise, accurate, and selective even in the presence of degradation products. When using HPLC, be aware that retention time shifts can occur. If you encounter this, the flowchart below outlines a systematic troubleshooting approach [2].
While a direct protocol for amonafide dihydrochloride is not detailed, a patent describes general procedures for forming acid addition salts of amonafide, which includes the dihydrochloride form [3].
General Workflow for Salt Formation and Purification:
The general principle involves reacting the free base of amonafide with the appropriate acid in a suitable solvent system, followed by isolation and purification [3].
Beyond traditional purity improvement, consider the modern strategy of prodrug design to enhance compound performance. A 2024 study developed a novel double-locked prodrug of amonafide (AcKLP) to improve its cancer selectivity and reduce side effects [5].
Concept: The prodrug remains inactive until it encounters two specific enzymes (HDAC and CTSL) that are upregulated in target cells (like glioblastoma). This sequential activation ensures the drug is only released in the desired environment, effectively solving the problem of "purity" of action rather than just chemical purity [5].
Experimental Workflow for Prodrug Activation:
This workflow demonstrates how a designed molecule can provide a highly specific release mechanism, which you can monitor via fluorescence change [5].
The experimental data for this prodrug showed a significantly improved safety profile. The table below compares its cytotoxicity with the parent drug, amonafide (ANF) [5].
| Cell Line | ANF IC₅₀ (μM) | AcKLP (Prodrug) IC₅₀ (μM) |
|---|---|---|
| U87 (Glioblastoma) | 3.10 ± 0.2 | 2.26 ± 0.1 |
| HUVEC (Normal) | 0.80 ± 0.04 | >100 |
| Cancer Selectivity Index (CSI) | 0.25 | >44.25 |
The search results provide a starting point, but specific, optimized recrystallization solvents or detailed chromatography conditions for this compound are not available.
The table below summarizes the key storage specifications for amonafide dihydrochloride based on the available data.
| Specification | Details |
|---|---|
| Recommended Storage Temperature | -20°C [1] |
| Molecular Formula | C16H19Cl2N3O2 [1] |
| CAS Number | 150091-68-2 [1] |
| Form | Dihydrochloride salt [1] |
| Solubility (from related amonafide free base) | DMSO: 57 mg/mL (201.17 mM); Ethanol: 4 mg/mL; Water: Insoluble [2] |
Since a specific protocol for the dihydrochloride salt was not found, this guide is constructed by applying general laboratory principles for handling similar compounds. Always refer to the Certificate of Analysis (CoA) provided with your specific product for the most accurate instructions.
The following diagram outlines the general workflow for preparing and storing an this compound stock solution.
Q: What is the shelf life of a reconstituted this compound stock solution?
Q: Can I use phosphate-buffered saline (PBS) to dilute my DMSO stock for a cell culture assay?
Q: My stock solution froze at -20°C. Is it still usable?
The table below summarizes key experimental details for the synthesis of different amonafide salts from patents:
| Salt Type | Acid Used | Solvent System | Key Steps & Conditions |
|---|---|---|---|
| L-Malate Salt [1] | L-Malic Acid [1] | Water and/or a (C1-C4) aliphatic alcohol (e.g., methanol, ethanol) [1] | Dissolve amonafide free base and acid in solvent; optional heating to 50-70°C; cool for crystallization [1]. |
| Dihydrochloride Salt [2] | Hydrochloric Acid (HCl) [2] | Water [2] | Suspend amonafide free base in water; add concentrated HCl; heat to 50-60°C until a clear, dark red solution forms; cool [2]. |
| General Process [1] [2] | Various organic & inorganic acids [1] [2] | Water, alcohols, acetone, ethyl acetate, or mixtures [1] [2] | Combine amonafide and acid in solvent; optional heating; cool for crystallization; isolate solid product via filtration or centrifugation; wash and dry [1] [2]. |
The following diagram illustrates the general workflow for the synthesis and crystallization of amonafide salts, based on the protocols from the patents:
Here are solutions to some common challenges based on the synthesis methodologies:
How can I improve poor crystal yield or formation?
What can I do if the precipitated solid is oily or non-crystalline?
How can I confirm the identity and purity of my precipitate?
The available information provides a solid foundation for preparing amonafide salts. The general principles of achieving complete dissolution, controlled crystallization, and thorough isolation are critical. If you are facing a specific issue not covered here, such as a persistent impurity or low potency, consulting a senior medicinal chemist or broadening your search to general salt formation and crystallization techniques in pharmaceutical development would be the recommended next step.
Here are answers to specific issues you might encounter during your experiments with amonafide.
FAQ 1: How can I manage the variable cytotoxicity and dose-limiting toxicity of amonafide in preclinical models?
The primary challenge with amonafide is its metabolism by N-acetyltransferase 2 (NAT2) into an active, yet highly myelosuppressive, metabolite. This leads to significant inter-individual variability in toxicity and efficacy [1].
| Acetylator Phenotype | Patient Gender | Recommended Starting Dose (mg/m²/day for 5 days) [2] |
|---|---|---|
| Fast | Any | 238 - 276 |
| Slow | Female | 345 |
| Slow | Male | 425 - 485 |
FAQ 2: What is a modern strategy to improve amonafide's cancer cell selectivity and reduce its off-target cytotoxicity?
A cutting-edge approach is the design of enzyme-responsive "double-locked" prodrugs that are activated only in the unique enzymatic environment of cancer cells [3] [4].
| Compound | IC₅₀ in U87 Glioblastoma Cells (μM) | IC₅₀ in HUVEC Normal Cells (μM) | Cancer Selectivity Index (CSI)* [3] |
|---|---|---|---|
| ANF (Amonafide) | 3.10 ± 0.2 | 0.80 ± 0.04 | 0.25 |
| AcKLP (Prodrug) | 2.26 ± 0.1 | > 100 | > 44.25 |
*CSI = IC₅₀ (HUVEC) / IC₅₀ (U87)
The following diagram illustrates the activation mechanism of this double-locked prodrug in a target cancer cell.
To investigate the strategies discussed, here are summaries of relevant experimental methodologies.
Protocol 1: Evaluating Cytotoxicity Using Sulforhodamine B (SRB) Assay This colorimetric assay is suitable for estimating cell density based on protein content [1].
Protocol 2: Assessing In Vivo Activity via Hollow Fiber Assay This assay provides an intermediate step between in vitro studies and traditional xenograft models [1].
The table below summarizes the available solubility data for amonafide (free base), which is crucial for planning your formulations. Please note that specific data for the dihydrochloride salt was not located, but it typically offers improved aqueous solubility.
| Solvent | Solubility | Reported Concentration | Notes |
|---|---|---|---|
| DMSO | Highly Soluble | 57 mg/mL (201.17 mM) [1] | Primary stock solution solvent. Moisture-absorbing DMSO can reduce solubility; use fresh [1]. |
| Ethanol | Sparingly Soluble | 4 mg/mL [1] | Potential cosolvent in aqueous mixtures. |
| Water | Insoluble [1] | N/A | Not suitable for direct dissolution of the free base. |
| Methanol | Slightly Soluble [2] | Information from chemical properties catalog. |
For in vivo studies, one supplier suggests creating a homogeneous suspension using a vehicle like CMC-Na (carboxymethyl cellulose sodium) and provides an example method to achieve a 5 mg/mL suspension [1].
Several studies have tackled amonafide's formulation challenges, offering valuable insights for your troubleshooting.
Given the limited specific data, you may need to empirically determine the best vehicle for your application. The following workflow outlines a systematic approach.
Q1: Why is my amonafide solution precipitating when I add it to the cell culture medium? This is a common issue. The primary cause is the "dilution shock" that occurs when the organic solvent stock solution (like DMSO) is mixed with the aqueous culture medium. To minimize this, you can:
Q2: The free base is insoluble in water. What are the expectations for the dihydrochloride salt? Pharmaceutical salt forms, like dihydrochloride, are specifically designed to enhance the aqueous solubility of parent compounds. While quantitative data is unavailable, you should expect significantly improved water solubility compared to the free base. A recommended first step is to test the solubility of your dihydrochloride salt in water or buffer directly.
Q3: Are there any known stability issues I should be aware of during storage or experimentation? Yes. The research on solid formulations highlights that relative humidity is a critical factor that can alter dissolution characteristics [4]. For liquid solutions or stock solutions:
What are the established solvent systems for amonafide dihydrochloride? Researchers commonly use two primary solvent systems to dissolve this compound for in vivo studies, prepared by sequentially adding co-solvents as shown in the table below [1] [2].
What is the solubility of this compound? The solubility varies significantly with the solvent. The table below summarizes key solubility data for planning your experiments [1] [2].
What is the mechanism of action of amonafide? Amonafide is a DNA intercalator and an inhibitor of topoisomerase II (Topo II). This dual action leads to protein-associated DNA strand breaks and impaired DNA and RNA synthesis, ultimately triggering apoptosis, or programmed cell death, in cancer cells [1] [3].
What are the typical IC50 values for amonafide? The half-maximal inhibitory concentration (IC50) varies by cell line. In vitro, amonafide has shown activity with IC50 values of 4.67 μM in HT-29 cells (human colorectal cancer), 2.73 μM in HeLa cells (human cervical cancer), and 6.38 μM in PC-3 cells (human prostate cancer) [1].
The following table consolidates essential formulation and solubility information for this compound.
| Property | Details | Source |
|---|---|---|
| Molecular Formula | C({16})H({17})N(_3)O(_2)•2HCl | [1] [2] |
| Molecular Weight | 283.33 g/mol (free base) | [1] [2] |
| Solubility in DMSO | 41.7 - 57 mg/mL (147.1 - 201.2 mM) | [1] [2] |
| Solubility in Water | <1 mg/mL | [1] [2] |
| Solubility in Ethanol | ~4 mg/mL (~14.1 mM) | [1] [2] |
| In Vivo Formulation 1 | 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (clear solution) | [1] [2] |
| In Vivo Formulation 2 | 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) (suspension, requires ultrasonication) | [1] [2] |
This is the standard method for creating a concentrated stock solution for subsequent in vitro experiments.
This protocol describes the sequential preparation of a formulation suitable for administration in animal models, based on "Formulation 1" from the table above [1] [2].
The following workflow diagram summarizes this preparation process.
To help you design your experiments, the following diagram illustrates the core mechanism of action of amonafide and two advanced strategies to improve its therapeutic properties.
Novel Prodrug Strategies: To address systemic toxicity, researchers have developed an enzyme-responsive, "dual-locked" prodrug of amonafide. This prodrug remains inactive until it encounters two specific enzymes in the tumor microenvironment (e.g., in glioblastoma), which triggers the release of the active drug. This approach minimizes damage to normal cells and also allows for real-time fluorescence monitoring of drug distribution [5].
Polyamine Conjugation: Another strategy to improve selectivity involves conjugating the naphthalimide core to polyamine motifs. Cancer cells overexpress polyamine transporters (PTs). Compounds like 5c are designed to be substrates for these PTs, leading to preferential accumulation in tumors, enhanced DNA damage, and significantly reduced toxicity in vivo compared to amonafide [6].
Freeze-thaw stability refers to a substance's ability to maintain its chemical integrity, physical stability, and biological activity after undergoing repeated freezing and thawing cycles [1]. This is critical for storing drug substances, reagents, and clinical samples.
| Question | Answer & Guidance |
|---|---|
| What is a standard freeze-thaw protocol? | A common protocol involves 3 to 10 cycles of freezing at -20°C to -10°C for 24 hours, followed by thawing at room temperature (approx. 25°C) for 24 hours [2]. |
| How many freeze-thaw cycles should I test? | Cosmetic and personal care industry guidelines recommend a minimum of 3 cycles; depending on regulatory needs, some formulations undergo 5 or more cycles for greater confidence [2]. |
| My sample shows precipitation after thawing. Why? | This indicates physical instability. The active compound may have crystallized out of solution. Consider reformulation with stabilizers or cryoprotectants [1] [2]. |
| The biological activity of my amonafide solution decreased. What happened? | This suggests chemical degradation. Amonafide could be susceptible to hydrolysis or other degradation pathways accelerated by concentration and pH changes during freezing [1]. |
| How can I improve the freeze-thaw stability of my amonafide formulation? | Consider using cryoprotectants (e.g., sugars, polyols), buffering agents to control pH, or lyophilization (freeze-drying) to create a more stable solid powder [1]. |
Here is a generalized workflow you can adapt to test the freeze-thaw stability of amonafide dihydrochloride in your specific formulation.
Sample Preparation
Cycle Execution
Post-Thaw Analysis & Acceptance Criteria
| Parameter to Assess | Method of Analysis | Acceptance Criteria (Example) |
|---|---|---|
| Physical Stability | Visual Inspection, Microscopy | No phase separation, precipitation, or crystallization [2]. |
| Chemical Stability | HPLC / UV-Vis for Assay | Change in concentration ≤ 5% from baseline [3]. |
| pH | pH Meter | Change in pH ≤ 0.5 units from baseline. |
| Biological Activity | Cell-based assay (e.g., IC50) | No statistically significant change in potency [4]. |
Based on general pharmaceutical practices [1], consider these approaches if your initial formulation fails stability tests:
It's important to note that while these guidelines are based on robust scientific principles, no specific data on this compound's freeze-thaw stability was found in the current search. The stability of your specific formulation must be empirically determined.
Future research could focus on:
A validated High-Performance Liquid Chromatography (HPLC) method for determining amonafide in finished pharmaceutical dosage forms (tablets) provides a robust starting point for method development [1].
The quantitative results from the method validation are summarized below:
| Validation Parameter | Results for Amonafide | Results for Mitonafide (Related Compound) |
|---|---|---|
| Linearity Range | 0.54 μg to 2.70 μg | 1.40 μg to 5.25 μg [1] |
| Sensitivity (Discriminator Capacity) | 0.1098 μg | 0.1324 μg [1] |
| Precision (Coefficient of Variation) | ≤ 2.39% (within-run); ≤ 1.18% (between-run) | ≤ 1.38% (within-run); ≤ 0.96% (between-run) [1] |
| Accuracy (Mean Recovery) | 97.55% - 98.90% (for different tablet types) | 100.73% - 101.54% (for different tablet types) [1] |
| Selectivity | Demonstrated even in the presence of degradation products [1] |
Here are answers to specific issues you might encounter during experiments.
Q1: Why is my drug recovery rate from the sample matrix low or inconsistent?
A: The extraction efficiency from the sample matrix is a critical factor. The volume and nature of the extraction solvent must be optimized because drug extraction can be significantly influenced by the nature of the excipients or the biological matrix [1]. If you are working with a complex sample like a tablet formulation or a tissue homogenate, you should:
Q2: How can I improve the selectivity of my method for amonafide in biological samples?
A: A promising strategy is to leverage the drug's inherent properties. Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator [2] [3]. Understanding this mechanism is key when moving beyond simple formulations to complex biological samples like plasma or tissue homogenates.
The following diagram illustrates the established mechanism of action of amonafide, which underlies its anticancer activity.
Below is a detailed methodology based on the validated HPLC method cited previously [1]. You can use this as a foundational protocol to adapt for your specific instrument and sample type.
Chromatographic Conditions:
Sample Preparation (Critical Step):
Method Validation:
Amonafide is a free base converted to its dihydrochloride salt for improved stability and solubility. The table below summarizes acids and key parameters for salt formation.
| Aspect | Details & Options |
|---|---|
| Common Acids for Salification [1] [2] | Hydrochloric acid (HCl), Oxalic acid, Malonic acid, Maleic acid, Malic acid, Citric acid, Tartaric acid, Fumaric acid, Succinic acid, Methanesulfonic acid, Benzoic acid, etc. |
| Typical Synthesis Workflow [3] | 1. Reaction: Condense 1,8-naphthalic anhydride derivative with appropriate amine (e.g., ( N,N )-dimethylethylenediamine). 2. Salt Formation: Dissolve amonafide free base in organic solvent (e.g., ethanol, acetone), add acid (e.g., HCl in ethanol/diethyl ether). 3. Precipitation & Isolation: Cool/solvent evaporation to precipitate salt, collect by filtration. 4. Purification: Recrystallization from solvents (e.g., ethanol/water, methanol/acetone). 5. Drying: Vacuum drying to constant weight. | | Critical Parameters [1] | - Solvent Choice: Use water-miscible (water, ethanol, methanol) or water-immiscible (ethyl acetate) organic solvents.
The following diagram illustrates the core experimental workflow for amonafide dihydrochloride salt formation:
Understanding the properties of the final salt is crucial for formulation and experimental design.
| Property | Details for this compound |
|---|
| Solubility [4] | DMSO: ~41.7-57 mg/mL (147.1-201.2 mM) Water: <1 mg/mL (very low) Ethanol: ~4 mg/mL (~14.1 mM) | | Formulation Advice [4] | For in vivo studies, prepare stock solution in DMSO, then dilute with solubilizing agents like PEG300, Tween-80, and saline. Sonication may be needed for homogeneous suspensions. | | Storage & Stability [4] | Store powder at -20°C; stable for years. Store solutions at -80°C (6 months) or -20°C (1 month). Protect from light and moisture. |
Here are solutions to frequent challenges in this compound preparation and use.
| Problem | Possible Causes & Solutions |
|---|
| Low Product Yield | - Cause: Incomplete precipitation or loss during transfer.
Research continues to improve amonafide's properties through prodrug and conjugate strategies.
This table summarizes key physicochemical and handling data for amonafide, which is crucial for planning and troubleshooting experiments.
| Property | Specification / Value | Notes & Handling Recommendations |
|---|---|---|
| Molecular Formula/Weight | C₁₆H₁₇N₃O₂ / 283.33 g/mol [1] | Confirm salt form (e.g., dihydrochloride) for molecular weight adjustments. |
| Mechanism of Action | Topoisomerase II inhibitor & DNA intercalator [1] [2] [3] | Induces protein-associated DNA single-strand (SSB) and double-strand breaks (DSB) [1]. |
| Solubility | DMSO: ~57 mg/mL (201.17 mM) [1] Ethanol: ~4 mg/mL [1] Water: Insoluble [1] | Use fresh, dry DMSO for best results. Moisture-absorbing DMSO reduces solubility [1]. | | Purity | 99.94% [1] | Check certificate of analysis for specific batch data. | | Storage & Stability | Store as per supplier's recommendation upon receipt [1]. | In vitro formulations in DMSO should be aliquoted and stored at recommended temperatures to avoid freeze-thaw cycles and moisture absorption. |
Here are detailed methodologies for key experiments involving amonafide, which can serve as a reference for troubleshooting your own protocols.
This standard protocol is used to determine the cytotoxic effects of amonafide on cancer cell lines.
For animal studies where amonafide has poor solubility, a homogeneous suspension can be prepared.
Problem: Poor solubility of amonafide in aqueous buffers.
Problem: High cytotoxicity in normal cell lines, leading to a narrow therapeutic window.
Problem: Need to monitor drug distribution in real-time during experiments.
To better visualize how amonafide functions at a cellular level and how its activity can be assessed, the following diagram outlines the key processes.
The core strategy for enhancing the yield of amonafide dihydrochloride involves a direct and efficient salt formation process. The following table summarizes the methodology based on a key patent [1].
| Aspect | Protocol Description |
|---|---|
| General Principle | Direct reaction of amonafide free base with hydrochloric acid in a solvent system, avoiding the need for intermediate isolation. |
| Reaction Setup | Dissolve amonafide free base in an organic solvent (e.g., dichloromethane, acetone, or a water mixture). |
| Acid Addition | Add concentrated hydrochloric acid (e.g., 12M HCl) dropwise with stirring. The typical molar ratio of HCl to amonafide is greater than 2:1 to ensure complete dihydrochloride formation. |
| Precipitation & Isolation | The solid dihydrochloride salt precipitates directly from the solution. Collect the product via filtration or centrifugation. |
| Purification | Wash the collected solid with cold solvent and dry under vacuum to obtain the pure this compound. |
This direct method is advantageous for yield enhancement as it minimizes product loss from transferring between multiple steps.
To visualize the salt formation process and its context in drug development, here is an experimental workflow diagram:
For cell-based assays, researchers need to first prepare a stock solution of amonafide (often as a free base or a salt like L-malate) in DMSO before diluting it in a biological buffer [2] [3]. The table below outlines a standard cytotoxicity assay protocol.
| Step | Parameter | Typical Protocol [2] [4] |
|---|---|---|
| 1. Stock Solution | Solvent & Concentration | Dissolve in DMSO (e.g., 57 mg/mL for free base) [2]. |
| 2. Cell Treatment | Cell Lines | Use various human cancer cell lines (e.g., HCT-116, HepG2, K562, U87). |
| Seeding Density | Plate cells at ~2.5 × 10³ cells/well in 96-well plates. | |
| Incubation Time | Expose cells to serially diluted Amonafide for 72 hours. | |
| 3. Viability Assay | Method | Use MTT or CCK-8 assay. Add reagent, incubate for 2-4 hours, and measure absorbance. |
| 4. Data Analysis | Output | Calculate IC50 values (drug concentration that inhibits 50% of cell growth). |
Q1: What is the solubility of this compound? While specific data for the dihydrochloride salt is not provided in the search results, the free base has limited aqueous solubility. It is soluble in DMSO (57 mg/mL) and ethanol (4 mg/mL), but insoluble in water [2]. The dihydrochloride salt form is typically developed to improve water solubility for pharmacological uses [1].
Q2: How stable is amonafide in solution? Stability depends on the solvent. For experimental purposes, stock solutions are typically prepared in DMSO and stored at -20°C or -80°C [2]. Related prodrug designs have shown that amonafide derivatives can be stable in phosphate-buffered saline (PBS) for at least 48 hours [5].
Q3: My synthesized this compound has low purity. How can I improve it? The patent [1] highlights purification by washing the filtered solid with cold solvent (like acetone or ethanol) to remove impurities. For further purification, recrystallization from a suitable solvent mixture (e.g., water and ethanol) can be employed to increase purity.
| Inhibitor Name | Primary Target / Type | Key Research Findings & Applications | Selected Experimental Evidence |
|---|
| Amonafide | Topoisomerase II Poison / Intercalator [1] [2] | - Longevity & Healthspan: Extended lifespan and improved healthspan in C. elegans; effect involved activation of mitochondrial stress response (UPRmt) and other defense pathways, partially independent of DAF-16/FOXO [1].
Amonafide's emerging role in longevity and antiviral fields highlights multi-faceted mechanisms. The diagram below outlines the proposed pathway for its geroprotective effect identified in C. elegans.
To help you interpret the data, here are the key experimental methodologies referenced in the studies.
Amonafide stands out for its potential applications beyond oncology, particularly in longevity and antiviral therapy. However, its activity is highly context-dependent, influenced by factors like cellular genetics and metabolism.
For your comparison guide, you may want to emphasize:
The table below summarizes key experimental data from recent studies on amonafide and its analogues compared to other chemotherapeutic agents.
| Compound / Cell Line | Experimental Model | Cytotoxicity Metric (Value) | Comparative Agent (Result) | Citation |
|---|
| Xanafide (Amonafide L-malate) Breast Cancer | In vitro (MCF-7, MDA-MB-231, SKBR-3, T47D) | Total Growth Inhibition (TGI) | Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Doxorubicin In MCF-7 cells, xanafide showed comparable TGI to taxanes and lower TGI than the other agents. | [1] [2] | | Amonafide (ANF) Pan-Cancer Panel | In vitro (HCT-116, A549, MCF-7, HeLa, U87, HUVEC) | IC50 (Half-maximal inhibitory concentration) | AcKLP (a novel prodrug) ANF IC50 in U87 glioblastoma: 3.10 µM. ANF IC50 in normal HUVEC cells: 0.80 µM. | [3] | | AcKLP Prodrug Pan-Cancer Panel | In vitro (HCT-116, A549, MCF-7, HeLa, U87, HUVEC) | IC50 & CSI (Cancer Selectivity Index) | Amonafide (ANF) AcKLP IC50 in U87: 2.26 µM. AcKLP IC50 in HUVEC: >100 µM (CSI >44.25), showing greatly enhanced selectivity over ANF (CSI: 0.25). | [3] | | Amonafide Leukemia | In vitro (K562/DOX Pgp+ cells) | Intracellular drug accumulation & cytotoxicity | Daunorubicin, Doxorubicin, Mitoxantrone, Idarubicin, Etoposide Amonafide's cytotoxicity was unaffected by P-glycoprotein (Pgp) overexpression, unlike classical Topo II inhibitors. | [4] |
Amonafide is a DNA-intercalating agent and a catalytic inhibitor of topoisomerase II (Topo II) that operates independently of ATP [4]. The following diagram illustrates its primary mechanism of action and key differential feature.
| Feature | Etoposide | Amonafide (as Amonafide L-malate / Xanafide) |
|---|---|---|
| Drug Class | Topoisomerase II inhibitor (semi-synthetic podophyllotoxin derivative) [1] [2] | Topoisomerase II inhibitor; DNA-intercalating agent (naphthalimide derivative) [3] [4] |
| Primary Approved Indications | Testicular cancer, Small cell lung cancer (SCLC) [1] [2] | No fully approved indications found; received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML) and is in Phase II trials [3]. |
| Key Mechanisms | Stabilizes topoisomerase II-DNA complex, prevents DNA re-ligation, causes double-strand breaks [2] [5]. | DNA intercalation; inhibits topoisomerase II (ATP-independent); not a substrate for P-glycoprotein (Pgp) efflux pump [3] [4]. |
| Resistance Mechanisms | Low topoisomerase II levels; efflux by MDR pump (Pgp); drug deactivation [2]. | Not affected by Pgp-mediated multidrug resistance [4]. Metabolism (N-acetylation) is a key variable [3]. |
| Key Efficacy Insights | Cornerstone of combination therapy for SCLC and testicular cancer [1] [5]. | Preclinical activity in breast cancer cell lines (esp. ER+/p53 wild-type) [3]. Shown to be active in Pgp+ AML models [4]. |
| Clinical Trial Status | Widely established standard of care. | Investigational; development focused on AML and breast cancer [3] [4]. |
For researchers looking to understand the foundational evidence, here is a detailed look at a key preclinical study and its methodology.
1. In Vitro Cytotoxicity in Breast Cancer Cell Lines This 2007 study directly compared Xanafide (amonafide L-malate) to several standard chemotherapies [3].
2. P-glycoprotein (Pgp) Resistance Study in Leukemia Models This 2008 study investigated a key potential advantage of amonafide over classical topoisomerase II inhibitors like etoposide [4].
The following diagram illustrates the core mechanism of action for both drugs and highlights amonafide's key differentiator regarding the Pgp efflux pump.
To ensure your research can be replicated, here are the methodologies for key experiments used to characterize Amonafide's activity.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
Clonogenic (Cell Survival) Assay
Mechanism of Action Workflow The following diagram illustrates the multi-level experimental approach used to characterize Amonafide's mechanism of action, from initial screening to in vivo validation.
Amonafide belongs to the naphthalimide class of anticancer agents. The table below compares its profile with other compounds in its class and relevant chemotherapeutic agents.
| Compound | Class / Type | Primary Target / Mechanism | Key Characteristics / Notes |
|---|---|---|---|
| Amonafide | Naphthalimide | DNA intercalator; Topo II inhibitor [2] [3] | - Metabolism (N-acetylation) is influenced by patient NAT2 acetylator status, requiring dose individualization [1]. |
| Mitonafide | Naphthalimide | DNA intercalator; Topo II inhibitor [3] | An early clinical candidate from the naphthalimide family [3]. |
| Pixantrone | Anthracenedione analog | DNA intercalator; Topo II inhibitor [4] [5] | Developed as a mitoxantrone analog with reduced cardiotoxicity [5]. |
| Etoposide | Podophyllotoxin derivative | Topoisomerase II inhibitor (non-intercalating) | A standard, widely used Topo II inhibitor [6]. |
| Doxorubicin | Anthracycline | DNA intercalator; Topo II inhibitor [1] | A standard chemotherapeutic agent used for comparison in studies [1]. |
The table below summarizes the different salt forms of the anticancer agent Amonafide identified in the search results.
| Salt Form | Key Characteristics / Rationale for Development | Supporting Experimental Data |
|---|---|---|
| L-Malate (Xanafide) [1] | Developed to have comparable cytotoxicity & pharmacokinetics to parent drug, with superior solubility, stability, and compressibility [1]. Received FDA Orphan Drug Designation for AML [1]. | Comparative preclinical evaluation in breast cancer cell lines (MCF-7, MDA-MB-231, etc.) [1]. |
| Dihydrochloride [2] [3] | One of the many salt forms synthesized and listed in patents. | Patents provide general synthesis and characterization methods [2] [3]. |
| Other Organic & Mineral Salts [2] [3] | Includes oxalate, citrate, malonate, acetate, benzoate, methanesulfonate, and toluenesulfonate salts, among others [2] [3]. | Primarily listed in patents with claims of synthesis and pharmaceutical composition formulation [2] [3]. |
The patents and research articles outline standard methodologies for the preparation and characterization of these salts.
The following is a typical workflow for synthesizing Amonafide salts, as described in patent documents:
To confirm the identity and properties of the synthesized salts, the following analyses are typically performed:
The development of a new salt form, like Amonafide L-malate (Xanafide), follows a logical progression from initial synthesis to biological validation, driven by the goal of improving pharmaceutical properties.
| Property | Amonafide (Free Base) | Amonafide Dihydrochloride |
|---|---|---|
| Chemical Structure | Base molecule: C₁₆H₁₇N₃O₂ [1] [2] | Base molecule + 2HCl [1] [2] |
| Molecular Weight | 283.33 g/mol [1] [2] | 356.26 g/mol (calculated) [1] [2] |
| Appearance | Light yellow to yellow solid powder [1] [2] | Information not specific in sources |
| Melting Point | 162-164 °C [1] [2] | Information not available in sources |
| Water Solubility | Very low (<1 mg/mL) [1] [2] | High ( salts can achieve ~1:1 proportional admixture) [3] |
| LogP | 0.06 [1] [2] | Effectively lower due to ionization |
| Formulation Suitability | Lower; poor solubility limits options [1] | Higher; suitable for aqueous solutions (e.g., IV administration) [4] [3] |
| Hygroscopicity | Information not available in sources | Lower than mineral acid salts; better for processing [3] |
The primary reason for developing a salt form like the dihydrochloride is to improve the pharmaceutical properties of the parent compound without altering its core biological activity [3].
The synthesis of Amonafide and its salts typically involves a multi-step process beginning with 4-chloro-1,8-naphthalic anhydride [5].
Key Protocol Steps [4]:
Both the free base and the dihydrochloride salt share the same mechanism of action, as the salt dissociates in biological systems to release the active free base.
| Cell Line | Cancer Type | Amonafide (ANF) IC50 (μM) | Prodrug AcKLP IC50 (μM) | Control Drug/Compound | Control Drug IC50 (μM) |
|---|---|---|---|---|---|
| U87 | Glioblastoma | 3.10 ± 0.2 [1] | 2.26 ± 0.1 [1] | ||
| HCT-116 | Colorectal Carcinoma | 4.50 ± 0.3 [1] | 15.85 ± 1.2 [1] | ||
| A549 | Lung Carcinoma | 5.70 ± 0.3 [1] | 24.30 ± 1.6 [1] | ||
| MCF-7 | Breast Cancer | 2.40 ± 0.1 [1] | 4.70 ± 0.4 [1] | Xanafide (TGI) [2] | ~0.003 - 0.060 (TGI, μM) [2] |
| HeLa | Cervical Carcinoma | 8.80 ± 0.5 [1] | 19.10 ± 1.5 [1] | ||
| HUVEC | Normal Umbilical Vein Endothelial | 0.80 ± 0.04 [1] | >100 [1] | ||
| MDA-MB-231 | Breast Cancer (ER-) | Information not available in search results | Information not available in search results | Xanafide (TGI) [2] | ~0.2 - 3.0 (TGI, μM) [2] |
| SKBR-3 | Breast Cancer (Her2+) | Information not available in search results | Information not available in search results | Xanafide (TGI) [2] | ~0.02 - 0.07 (TGI, μM) [2] |
| T47D | Breast Cancer (ER+/p53 mutated) | Information not available in search results | Information not available in search results | Xanafide (TGI) [2] | No response [2] |
IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition concentration; ER: Estrogen receptor.
Amonafide exerts its anticancer effects through multiple interconnected mechanisms:
Recent research developed a dual-locked prodrug, AcKLP, designed to enhance selectivity for cancer cells and reduce toxicity to normal tissues [1].
Activation Mechanism of the AcKLP Prodrug: This "double-locked" system requires two specific enzymes overexpressed in glioblastoma cells for activation [1].
To ensure experimental reproducibility, here are methodologies from cited studies:
In Vitro Cytotoxicity (IC50) Assay [1] [2]:
P-gp Efflux Substrate Assay [3]:
Amonafide is a topoisomerase II inhibitor and DNA intercalator that damages DNA and inhibits enzyme function to prevent cancer cell division [1] [2]. It belongs to the naphthalimide class, sharing a planar aromatic structure that allows it to insert between DNA base pairs [2].
The table below compares amonafide's mechanism with major classes of standard chemotherapeutic agents.
| Drug/Drug Class | Primary Mechanism of Action | Cell Cycle Specificity |
|---|---|---|
| Amonafide | DNA intercalation; Topoisomerase II inhibition [1] [2] | Likely S and G2 phase (inferred from topoisomerase II action) [3] |
| Alkylating Agents (e.g., Cyclophosphamide) | Forms covalent cross-links in DNA, disrupting replication [3] | Non-specific [3] |
| Antimetabolites (e.g., 5-Fluorouracil) | Masquerades as purines or pyrimidines, inhibiting DNA/RNA synthesis [3] | S phase-specific [3] |
| Topoisomerase I Inhibitors (e.g., Irinotecan) | Induces breaks in DNA by stabilizing topoisomerase I complex [3] | S phase-specific [3] |
| Mitotic Inhibitors (e.g., Vinca Alkaloids) | Inhibits microtubule formation, arresting cell division [3] | M phase-specific [3] |
| Platinum Agents (e.g., Cisplatin) | Similar to alkylating agents; forms intra-strand DNA cross-links [4] | Non-specific [3] |
The following diagram illustrates the primary cellular targets and mechanisms of action for amonafide and standard chemotherapeutic agents.
Amonafide has shown clinical activity but is also associated with significant, and sometimes unpredictable, toxicity.
| Parameter | Amonafide | Standard Chemotherapeutic Agents |
|---|
| Reported Efficacy | • 18% response rate in advanced breast cancer (35-50% in patients with myelosuppression) [5] • Less active than standard agents (5-FU, cisplatin) in solid tumor panel [6] | • Varies widely by drug, cancer type, and stage [3] • Combined regimens increase log-kill and counter resistance [3] [4] | | Common Toxicities | • Myelosuppression (dose-limiting, bimodal distribution) [5] • Central neurotoxicity [7] | • Myelosuppression (dose-dependent for many agents) [3] • GI toxicity (nausea, mucosal ulcers) [3] • Organ-specific toxicity (e.g., neurotoxicity, nephrotoxicity, cardiotoxicity) [3] | | Key Challenges | • Toxicity correlates with metabolic conversion to N-acetyl-amonafide, varying by acetylator phenotype [5] • Narrow therapeutic window [7] | • Multiple resistance mechanisms (drug efflux, DNA repair, apoptosis inhibition) [4] • Long-term mutagenic effects and risk of secondary neoplasms [8] |
Amonafide's clinical application has been limited, but research continues with a focus on overcoming its drawbacks through novel drug delivery strategies.
| Compound | Cell Line/Model | Cell Line Type | IC₅₀ / TGI Value | Notes |
|---|---|---|---|---|
| Amonafide (ANF) [1] | U87 (Glioblastoma) | Human Cancer | 3.10 ± 0.2 μM | - |
| Amonafide (ANF) [1] | HUVEC (Umbilical Vein) | Human Normal | 0.80 ± 0.04 μM | High toxicity in normal cells |
| Amonafide (ANF) [2] | MCF-7 (Breast Cancer) | Human Cancer | Comparable to taxanes (TGI) | ER+/p53 wild-type; most sensitive |
| Amonafide (ANF) [2] | T47D (Breast Cancer) | Human Cancer | No response (TGI) | ER+/p53 mutated; resistant |
| Xanafide [2] | MCF-7 (Breast Cancer) | Human Cancer | Slightly more potent than docetaxel (In vivo) | - |
| Xanafide [2] | MDA-MB-231 (Breast Cancer) | Human Cancer | Less effective than docetaxel (In vivo) | - |
| Prodrug AcKLP [1] [3] | U87 (Glioblastoma) | Human Cancer | ~2.3 μM | Retains anticancer activity |
| Prodrug AcKLP [1] [3] | HUVEC (Umbilical Vein) | Human Normal | >100 μM | Minimal toxicity; high selectivity |
| Conjugate 11e [4] | K562 (Leukemia) | Human Cancer | 2.86 μM | More potent than amonafide (IC₅₀ 6.31 μM) |
| Conjugate 11e [4] | HCT-116 (Colorectal Cancer) | Human Cancer | 5.12 μM | More potent than amonafide (IC₅₀ 15.43 μM) |
The data in the table was generated using standardized, well-established protocols in cancer research.
The novel prodrug AcKLP is engineered to remain inactive until it encounters two specific enzymes that are overexpressed in the glioblastoma tumor environment. This "dual-locked" mechanism is key to its selectivity. The following diagram illustrates this sequential activation process:
Diagram Title: Dual-Enzyme Activation of AcKLP Prodrug
This mechanism allows the toxic amonafide payload to be released primarily in cancer cells, thereby minimizing damage to healthy tissues and addressing the major limitation of the parent drug [1] [3].
The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) data for amonafide (ANF) and a novel prodrug, AcKLP, across various cell lines. A lower IC₅₀ indicates higher potency, while a higher Cancer Selectivity Index (CSI) suggests a wider safety margin between cancerous and normal cells [1].
| Cell Line / Type | ANF (IC₅₀ in μM) | AcKLP Prodrug (IC₅₀ in μM) | Notes |
|---|---|---|---|
| U87 (Glioblastoma) | 3.10 ± 0.2 [1] | 2.26 ± 0.1 [1] | Potent activity against target cancer cells. |
| HUVEC (Normal) | 0.80 ± 0.04 [1] | >100 [1] | Prodrug shows drastically reduced toxicity to normal cells. |
| Cancer Selectivity Index (CSI) | 0.25 [1] | >44.25 [1] | The prodrug's CSI is over 175 times greater than ANF's. |
The compelling data for the AcKLP prodrug and amonafide's resistance profile come from standardized experimental methods:
The experimental data highlight two critical mechanisms that define amonafide's therapeutic profile:
1. Dual-Locked Prodrug Strategy The design of the AcKLP prodrug is a key innovation for improving amonafide's therapeutic index. This approach requires two specific enzymes that are overexpressed in glioblastoma cells—Histone Deacetylase (HDAC) and Cathepsin L (CTSL)—to sequentially activate the prodrug and release the active amonafide molecule [1]. This mechanism minimizes premature drug activation in healthy tissues, thereby reducing off-target toxicity [1].
The following diagram illustrates this activation pathway:
2. P-glycoprotein (P-gp) Resistance Bypass Amonafide is unaffected by P-glycoprotein-mediated efflux, a common resistance mechanism for many cancer drugs [2]. This property distinguishes it from other topoisomerase II inhibitors like daunorubicin, etoposide, and mitoxantrone, which are effectively pumped out of resistant cancer cells, leading to treatment failure [2]. This makes amonafide a potential option for treating multidrug-resistant cancers.
To summarize the key findings for your research:
Amonafide is a synthetic compound belonging to the 1,8-naphthalimide family, recognized for its potent antitumor properties. Its mechanism of action primarily involves acting as a DNA intercalator and an inhibitor of the enzyme topoisomerase II (Topo II), which induces apoptosis in cancer cells [1] [2]. A significant characteristic of amonafide is its ability to retain anticancer activity even in the presence of multi-drug resistance (MDR) mechanisms, making it a promising candidate for treating resistant cancers [2]. Notably, amonafide has been investigated in clinical trials, including Phase III studies, for the treatment of secondary acute myeloid leukemia (AML) [3] [1].
However, the clinical development of amonafide has faced a major challenge: its metabolism in humans by N-acetyl transferase-2 (NAT2). The parent compound contains a free arylamine at its 5-position, which NAT2 metabolizes into a acetylated form associated with dose-limiting toxicity, including neutropenia [4] [2]. This metabolic issue has driven extensive SAR studies aimed at modifying the amonafide structure to eliminate NAT2-driven toxicity while preserving or enhancing its anticancer efficacy.
SAR studies on amonafide focus on specific regions of its molecular structure, particularly the aromatic core (positions 4 and 5) and the side chain at the imide nitrogen (N-2). The table below summarizes the core modifications and their resulting biological impacts.
Table 1: Key Structural Modifications of Amonafide and Their Biological Impacts
| Modified Region | Specific Modification | Key Structural Features | Reported Biological Consequences |
|---|---|---|---|
| Aromatic Core (5-position) | Positional Isomerism [4] | Shifting the free amine from the 5-position (amonafide) to the 6-position ("numonafides"). | Avoids NAT2 acetylation; retains DNA intercalation, Topo II inhibition, and selective cancer cell growth inhibition. |
| Aromatic Core | Dinitro Conjugates [5] | Introducing nitro groups and conjugating with polyamine chains (e.g., 4,3-cyclopropyl motif). | Enhances DNA damage; upregulates p53; modulates polyamine homeostasis; shows better in vivo efficacy and reduced toxicity vs. amonafide. |
| N-2 Side Chain | Polyamine-based Chains [5] | Incorporating polyamine chains (e.g., homospermidine) with/without alkylation of the distant nitrogen. | Improves targeting via polyamine transporters (PT); enhances cancer cell selectivity and accumulation. |
The most critical modification addresses the metabolic toxicity of the 5-amino group. Research has successfully demonstrated that synthesizing 6-amino derivatives (numonafides) results in compounds that are not acetylated by NAT2, thereby potentially circumventing the dose-limiting toxicity observed with the parent drug [4]. These 6-amino derivatives were shown to retain the core mechanisms of action of amonafide, including DNA intercalation and topoisomerase II inhibition, while also maintaining cancer cell-selective growth inhibition [4].
Another significant strategy involves functionalizing the core with nitro groups and conjugating it with polyamine chains. The conjugate 5c, featuring a dinitro-naphthalimide core and a 4,3-cyclopropyl polyamine chain, displayed remarkable in vivo antitumor activity [5]. At a low dosage of 3 mg/kg, it achieved a 57.97% inhibition rate, outperforming amonafide (53.27%) at a higher 5 mg/kg dose [5]. The mechanism involves enhanced DNA damage, leading to increased p53 expression and a high rate of apoptosis (73.50%) [5]. Furthermore, these conjugates can modulate polyamine homeostasis by upregulating polyamine oxidase (PAO) and targeting polyamine transporters (PT) overexpressed in cancer cells, which suppresses fast-growing tumor cells and minimizes side effects [5].
Table 2: Summary of Experimental Data for Key Amonafide Analogs
| Compound | Key Structural Feature | NAT2 Acetylation | In Vitro IC₅₀ (Cancer Cells) | Topo II Inhibition | In Vivo Efficacy (Tumor Inhibition) | Reported Toxicity |
|---|---|---|---|---|---|---|
| Amonafide [4] | 5-amino | Yes | Potent (cell line-dependent) | Yes | Effective in models | Dose-limiting (neutropenia) |
| Numonafides [4] | 6-amino | No | Comparable to amonafide | Yes | Data implied | Implied reduced |
| Conjugate 5c [5] | Dinitro + polyamine | Information missing | Potent | Not directly measured | 57.97% (3 mg/kg); 65.90% (5 mg/kg) | Reduced vs. amonafide |
The anticancer effect of amonafide and its advanced derivatives is a multi-faceted process. The following diagram illustrates the key signaling pathways involved.
Diagram Title: Signaling Pathways of Amonafide and Key Derivatives
The diagram illustrates three primary mechanisms:
While significant progress has been made in understanding the SAR of amonafide, several gaps remain. The precise molecular determinants of tissue selectivity for SARMs and related compounds are still an area of active investigation, and similar principles may apply to optimizing naphthalimides [7]. For the newer analogs like the numonafides and polyamine conjugates, more comprehensive preclinical toxicology and pharmacokinetic studies are needed to fully validate their reduced toxicity and clinical potential. Furthermore, exploring the efficacy of these promising analogs against a broader panel of cancer types, both in vitro and in vivo, could uncover new therapeutic indications.
Future research should focus on: